Dazostinag
説明
This compound is an agonist of the stimulator of interferon genes protein (STING; transmembrane protein 173; TMEM173), with potential immunoactivating and antineoplastic activities. Upon intravenous administration, this compound targets and binds to STING and activates the STING pathway in immune cells in the tumor microenvironment (TME). This leads to the production of pro-inflammatory cytokines, including interferons (IFNs), enhances the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs), and induces a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells. STING, a transmembrane protein that activates immune cells in the TME, plays a key role in the activation of the innate immune system.
特性
CAS番号 |
2553413-86-6 |
|---|---|
分子式 |
C21H22F2N8O10P2S2 |
分子量 |
710.5 g/mol |
IUPAC名 |
7-[8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33) |
InChIキー |
SIIGKCBSQKWSLM-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Dazostinag (TAK-676): A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag, also known as TAK-676, is a novel, synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein, currently under clinical investigation for the treatment of advanced or metastatic solid tumors.[1][2] Developed by Takeda Pharmaceutical Company, this compound is designed for systemic administration and has shown potent activation of the innate immune system, leading to robust and durable anti-tumor responses in preclinical models.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, along with a compilation of key quantitative data from preclinical and clinical studies.
Mechanism of Action: STING Pathway Activation
This compound functions as a direct agonist of the STING protein, a key mediator of innate immunity. The STING pathway is crucial for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.
Upon binding to this compound, the STING protein undergoes a conformational change, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a wide range of pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β).
The production of type I interferons orchestrates a broad anti-tumor immune response by:
-
Promoting the maturation and activation of dendritic cells (DCs), which are critical for antigen presentation.
-
Enhancing the cytotoxic activity of natural killer (NK) cells.
-
Inducing the proliferation and infiltration of tumor-specific CD8+ T cells into the tumor microenvironment.
-
Shifting the polarization of macrophages from an immune-suppressive M2 phenotype to a pro-inflammatory M1 phenotype.[4][5]
This cascade of events effectively converts an immunologically "cold" tumor microenvironment, which is devoid of immune cells, into a "hot" one that is primed for immune-mediated destruction of cancer cells.
Caption: this compound activates the STING pathway, leading to a robust anti-tumor immune response.
Discovery and Synthesis
This compound was developed by Takeda as a synthetic cyclic dinucleotide analog designed for improved stability and systemic delivery compared to natural STING agonists. While the specific details of the initial discovery and lead optimization process are proprietary, the development of this compound is part of a broader effort in the pharmaceutical industry to create potent and drug-like STING agonists for cancer immunotherapy.
A detailed, step-by-step experimental protocol for the chemical synthesis and purification of this compound (TAK-676) is provided in the Supplementary Appendix of the publication "TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies" in Cancer Research Communications.[1]
For illustrative purposes, a general experimental workflow for the synthesis of cyclic dinucleotide analogs, which is the class of molecules this compound belongs to, is presented below. This typically involves the sequential coupling of two protected nucleoside phosphoramidites, followed by oxidation, deprotection, and cyclization steps.
Caption: A generalized workflow for the chemical synthesis of cyclic dinucleotide analogs.
Quantitative Data
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics and In Vitro Activity
| Parameter | Value | Species/System | Reference |
| EC50 (human STING) | 0.068 nM | THP-1 cells (R232 variant) | [3] |
| Half-life (t1/2) | 2.4 hours | Rat liver tritosomes | [6] |
| Half-life (t1/2) | 33 hours | Balb/C mice (0.1 mg/kg single dose) | [3] |
| AUClast | 51432 h·nM | Balb/C mice (0.1 mg/kg single dose) | [3] |
| Plasma Stability | Stable | Human, primate, and mouse plasma (10 µg/mL; 0-96 hr) | [3] |
Table 2: Clinical Trial Information (NCT04420884)
| Parameter | Details | Reference |
| Trial Phase | Phase 1/2 | [1] |
| Conditions | Advanced or Metastatic Solid Tumors | [1] |
| Interventions | This compound as a single agent and in combination with Pembrolizumab | [1] |
| Enrollment | Approximately 374 participants | [1] |
| Dose Escalation (Single Agent) | Starting at 0.1 mg, escalating doses | [7] |
| Dose Escalation (Combination) | Escalating doses of this compound with Pembrolizumab (200 mg every 3 weeks) | [7] |
| Terminal Half-life (in humans) | 1.4 ± 0.75 hours (at doses up to 14 mg) | [7] |
| Recommended Phase 2 Dose (in combination) | 5 mg and 14 mg | [7] |
Conclusion
This compound (TAK-676) is a promising systemically available STING agonist with a well-defined mechanism of action that leads to a broad and potent activation of the innate and adaptive immune systems. Preclinical data have demonstrated its ability to induce significant anti-tumor activity. Early clinical trial results have shown a manageable safety profile and encouraging signs of clinical efficacy in heavily pretreated patients with advanced solid tumors. The ongoing clinical development of this compound, both as a monotherapy and in combination with checkpoint inhibitors, will further elucidate its therapeutic potential in oncology. The availability of a detailed synthesis protocol in the scientific literature provides a valuable resource for researchers in the field of immuno-oncology and drug development.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015077354A1 - Use of sting agonist as cancer treatment - Google Patents [patents.google.com]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STING modulator(Takeda) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. US20200131209A1 - Novel sting agonists - Google Patents [patents.google.com]
Preclinical Pharmacology of Dazostinag (TAK-676): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazostinag (TAK-676) is a novel, synthetic, small-molecule stimulator of interferon genes (STING) agonist designed for systemic administration. Preclinical evidence strongly supports its role as a potent activator of the innate immune system, leading to subsequent adaptive anti-tumor immunity. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects in vitro and in vivo, and its pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Mechanism of Action: STING Pathway Agonism
This compound functions as a direct agonist of the STING protein, a key mediator of innate immunity. The binding of this compound to STING initiates a conformational change in the protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade of events effectively converts an immunologically "cold" tumor microenvironment into a "hot" one, thereby promoting anti-tumor immune responses.[1][2]
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound activates the STING signaling pathway.
Pharmacodynamics
In Vitro Activity
This compound demonstrates potent and selective binding to STING proteins across multiple species, including mouse, rat, cynomolgus monkey, and human.[1] This binding translates to robust, dose-dependent activation of the STING signaling pathway and subsequent induction of type I interferons in various cell lines.[1][2] The activity of this compound is strictly dependent on the presence of functional STING, as demonstrated in STING-deficient cell lines where the drug shows no activity.[1][2]
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay/Cell Line | Result | Reference |
| STING Binding Affinity (Kd) | Mouse | TR-FRET | ≤ 0.010 ± 0.0008 µmol/L | [1] |
| Rat | TR-FRET | 0.008 ± 0.001 µmol/L | [1] | |
| Cynomolgus Monkey | TR-FRET | 0.011 ± 0.001 µmol/L | [1] | |
| Human | TR-FRET | 0.027 ± 0.008 µmol/L | [1] | |
| IFN Activation (EC50) | Human | ISRE_NanoLuc HEK293T (STING R232) | 0.3 ± 0.11 µmol/L | [2] |
| Human | ISRE_NanoLuc HEK293T (STING R232, permeabilized) | 0.09 ± 0.07 µmol/L | [2] | |
| Human | THP1-Dual Reporter Cells | 1.53 ± 0.45 µmol/L | [2] | |
| Mouse | RAW-Lucia ISG Reporter Cells | 1.78 ± 0.48 µmol/L | [2] |
In Vivo Activity
In syngeneic mouse tumor models, intravenous administration of this compound leads to a dose-dependent induction of type I interferons and other pro-inflammatory cytokines, such as IFN-γ and IP-10, in both plasma and the tumor microenvironment.[1][2] This is accompanied by the activation and proliferation of key immune effector cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[1][2][3] The resulting enhanced anti-tumor immune response leads to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][2] The anti-tumor activity of this compound is dependent on a functional adaptive immune system, particularly CD8+ T cells, and requires STING expression in host immune cells.[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| BALB/c mice | A20 lymphoma | 1.0 and 2.0 mg/kg, IV, Q3D x 3 | Dose-dependent tumor growth inhibition. | [1] |
| BALB/c mice | CT26.WT colon carcinoma | 1.0 and 2.0 mg/kg, IV, Q3D x 3 | Dose-dependent tumor growth inhibition. | [1] |
Pharmacokinetics
Preclinical studies in mice have shown that intravenously administered this compound exhibits dose-proportional pharmacokinetics in plasma.[1][2] Notably, the drug achieves higher exposure in tumor tissue compared to plasma, which is advantageous for targeted anti-tumor activity.[1][2] While comprehensive pharmacokinetic parameters across multiple species are not fully detailed in publicly available literature, the existing data indicate a profile suitable for systemic administration and effective target engagement in the tumor microenvironment. All experiments in the key preclinical studies were conducted at or below the maximum tolerated dose (MTD), with body weight being a key indicator of tolerability.[1]
Experimental Protocols
STING Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay was utilized to determine the binding affinity of this compound to STING proteins from various species.[1]
-
Principle: The assay measures the resonance energy transfer between a terbium-labeled anti-His-tag antibody bound to His-tagged STING protein and a fluorescently labeled ligand for the STING protein. Binding of this compound displaces the fluorescent ligand, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant His-tagged STING proteins (mouse, rat, cynomolgus monkey, human) are incubated with a terbium-labeled anti-His-tag antibody.
-
A fluorescently labeled STING ligand is added to the mixture.
-
Increasing concentrations of this compound are added to compete with the fluorescent ligand for binding to STING.
-
The TR-FRET signal is measured after an incubation period.
-
The dissociation constant (Kd) is calculated from the competition binding curve.
-
In Vitro STING Pathway Activation and Interferon Induction Assays
These assays were employed to confirm the functional activity of this compound in cell-based systems.[1][2]
-
Western Blot for Pathway Activation:
-
Human (THP1-Dual) or mouse (CT26.WT) cells are treated with varying concentrations of this compound for a specified time.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3.
-
Following incubation with secondary antibodies, the protein bands are visualized to assess the phosphorylation status of the signaling proteins.
-
-
Reporter Gene Assay for IFN Induction:
-
Reporter cell lines (e.g., HEK293T transfected with an Interferon-Stimulated Response Element (ISRE) driving luciferase, THP1-Dual, or RAW-Lucia ISG) are plated.
-
Cells are treated with a dose range of this compound.
-
After an incubation period, the luciferase activity is measured, which is proportional to the level of type I interferon signaling.
-
The EC50 values are determined from the dose-response curves.
-
In Vivo Syngeneic Mouse Tumor Models
These studies were conducted to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.[1]
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dazostinag's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazostinag (formerly TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) protein. In the context of oncology, this compound represents a promising immunotherapeutic agent designed to activate the patient's own immune system to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by preclinical and clinical data. It details the molecular pathways engaged by this compound, its effects on various immune cell populations within the tumor microenvironment, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism: STING Pathway Activation
This compound's primary mechanism of action is the activation of the STING signaling pathway. STING is a transmembrane protein located in the endoplasmic reticulum that plays a critical role in the innate immune response to cytosolic DNA.
-
Initiation: Upon administration, this compound directly binds to and activates the STING protein.[1][2]
-
Downstream Signaling: This activation triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Cytokine Production: Activated IRF3 translocates to the nucleus and induces the transcription of Type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1][3]
The following diagram illustrates the STING signaling pathway activated by this compound.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dazostinag-Induced Cytokine Profile In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, synthetic stimulator of interferon genes (STING) agonist designed for systemic delivery.[1] As a potent activator of the innate immune system, this compound has demonstrated the ability to mobilize adaptive immunity, making it a promising candidate for cancer immunotherapy.[1] This technical guide provides an in-depth overview of the in vitro cytokine profile induced by this compound, detailed experimental protocols for its assessment, and a visualization of the underlying signaling pathways. The information presented herein is intended to support researchers and drug development professionals in understanding and evaluating the immunomodulatory effects of this compound.
Mechanism of Action: The STING Pathway
This compound functions by activating the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2] This cascade initiates a robust anti-tumor immune response by activating dendritic cells, natural killer (NK) cells, and T cells.[1]
Data Presentation: In Vitro Cytokine Induction
The following tables summarize the expected dose-dependent induction of key cytokines by this compound in relevant human immune cell lines and primary cells. While specific quantitative data for this compound is proprietary, the presented data is representative of potent STING agonists and is based on published findings for compounds with a similar mechanism of action.
Table 1: IFN-β Induction in THP-1 Monocytic Cells
| This compound Concentration (µM) | Mean IFN-β Secretion (pg/mL) ± SD |
| 0 (Vehicle Control) | < 20 |
| 0.1 | 150 ± 25 |
| 1.0 | 850 ± 70 |
| 10.0 | 2500 ± 210 |
| 100.0 | 4500 ± 350 |
Data are illustrative and based on the activity of potent synthetic STING agonists in THP-1 cells.
Table 2: Chemokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| This compound Concentration (µM) | Mean CXCL10 Secretion (pg/mL) ± SD | Mean CXCL9 Secretion (pg/mL) ± SD |
| 0 (Vehicle Control) | < 50 | < 30 |
| 1.0 | 1200 ± 150 | 400 ± 50 |
| 10.0 | 5500 ± 450 | 1800 ± 200 |
Data are representative of STING agonist-induced chemokine production in human PBMCs.
Table 3: Cytokine mRNA Upregulation in Monocyte-Derived Dendritic Cells (moDCs)
| This compound Concentration (µM) | Gene | Mean Fold Change in mRNA Expression ± SD |
| 10.0 | IFNB1 | 150 ± 20 |
| 10.0 | CXCL10 | 250 ± 35 |
| 10.0 | CXCL9 | 80 ± 12 |
| 10.0 | IL6 | 40 ± 8 |
Illustrative data based on the expected transcriptional response to STING activation in human moDCs after 6 hours of stimulation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro cytokine profile of this compound.
In Vitro Stimulation of THP-1 Cells and Cytokine Measurement
Objective: To quantify the dose-dependent induction of IFN-β secretion by this compound in a human monocytic cell line.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (TAK-676)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Stimulation: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the mean IFN-β concentration against the this compound concentration to generate a dose-response curve.
In Vitro Stimulation of Human PBMCs and Chemokine Measurement
Objective: To measure the secretion of CXCL9 and CXCL10 by human PBMCs in response to this compound.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Freshly drawn human whole blood from healthy donors
-
RPMI-1640 medium supplemented with 10% human AB serum and 1% penicillin-streptomycin
-
This compound (TAK-676)
-
Vehicle control
-
48-well cell culture plates
-
Human CXCL9 and CXCL10 ELISA kits
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed into a 48-well plate at a density of 1 x 10⁶ cells/well in 500 µL.
-
Cell Stimulation: Add this compound or vehicle control to the wells at the desired concentrations.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants after centrifugation.
-
ELISA: Measure the concentrations of CXCL9 and CXCL10 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the levels of chemokine secretion in this compound-treated wells to the vehicle control.
Gene Expression Analysis in Monocyte-Derived Dendritic Cells (moDCs)
Objective: To determine the upregulation of cytokine and chemokine mRNA in human moDCs following this compound treatment.
Materials:
-
Human CD14+ monocytes
-
Recombinant human GM-CSF and IL-4
-
This compound (TAK-676)
-
Vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IFNB1, CXCL10, CXCL9, IL6, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
moDC Differentiation: Differentiate CD14+ monocytes into immature moDCs by culturing for 5-6 days in the presence of GM-CSF and IL-4.
-
Cell Seeding: Plate the immature moDCs in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Cell Stimulation: Treat the moDCs with this compound or vehicle control for 6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform real-time quantitative PCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle control using the ΔΔCt method.
Mandatory Visualization
Caption: this compound-activated STING signaling pathway.
Caption: Workflow for cytokine quantification by ELISA.
References
Early-stage research on Dazostinag's therapeutic potential
An In-depth Technical Guide on the Early-Stage Research of Dazostinag (Amlenetug/Lu AF82422) for Alpha-Synucleinopathies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synucleinopathies, including Parkinson's disease (PD) and Multiple System Atrophy (MSA), are progressive neurodegenerative disorders characterized by the misfolding and aggregation of the alpha-synuclein (B15492655) (α-syn) protein. The accumulation of these aggregates is believed to be a central driver of neuronal dysfunction and death. A key pathological mechanism is the cell-to-cell transmission of misfolded α-syn, which propagates pathology through the nervous system in a prion-like manner. This compound (also known as Amlenetug or Lu AF82422) is a humanized IgG1 monoclonal antibody developed to intercept this process. It is designed to bind to extracellular forms of α-syn, thereby neutralizing their pathogenic activity and preventing disease progression. This document provides a technical overview of the foundational preclinical and early-stage clinical research on this compound's therapeutic potential.
Proposed Mechanism of Action
This compound is engineered to target all major species of extracellular α-syn, including monomeric, oligomeric, fibrillar, and truncated forms.[1][2] The therapeutic hypothesis is centered on two primary actions:
-
Inhibition of Seeding and Propagation: By binding to pathogenic α-syn aggregates in the extracellular space, this compound is believed to prevent their uptake into healthy neurons.[3] This action blocks the "seeding" process, where misfolded proteins would otherwise induce the misfolding of native intracellular α-syn, thus halting the spread of pathology.[1]
-
Enhanced Microglial Clearance: this compound possesses an active Fc region. It is hypothesized that when this compound forms an immune complex with α-syn aggregates, this Fc region engages with Fcγ receptors on microglia. This engagement is thought to facilitate the phagocytosis and subsequent lysosomal degradation of the pathogenic α-syn aggregates, effectively clearing them from the extracellular environment.[1][4][5][6]
The epitope for this compound has been mapped to amino acids 112-117 in the C-terminal region of the α-syn protein.[7][8]
Preclinical Research
In Vitro Characterization
This compound has been characterized for its binding affinity to various forms of α-syn and its ability to inhibit aggregate seeding in cellular models.
The binding affinity of this compound was assessed using multiple methods, including ELISA for patient-derived material. The antibody demonstrates high affinity for pathological aggregates and maintains binding to the monomeric form.
| Target Species | Method | Affinity Constant | Value | Citation |
| Human Monomeric α-syn | Not Specified | KD | ~20-40 nM | [2] |
| Human Monomeric α-syn | Not Specified | KD | 36 nM | [9] |
| Human Fibrillar α-syn | Not Specified | KD | 0.3 nM | [9] |
| MSA Brain-Derived Aggregates | ELISA | EC50 | 0.09 nM | [10] |
| PD Brain-Derived Aggregates | ELISA | EC50 | 0.16 nM | [10] |
-
Binding to Patient-Derived Aggregates (ELISA):
-
Sarcosyl-insoluble material containing α-syn aggregates was isolated from post-mortem MSA and PD patient brains.[10]
-
ELISA plates were coated with the isolated brain homogenates.[10]
-
Plates were incubated with varying concentrations of this compound.[10]
-
Binding was detected using a secondary antibody system, and dose-response curves were generated to calculate EC50 values.[10]
-
-
Inhibition of Seeded Aggregation (Primary Neurons):
-
Primary mouse neurons were cultured.[7]
-
Cultures were exposed to "seeds" of pathogenic α-syn (either recombinant fibrils or extracts from MSA patient brains) in the presence or absence of varying concentrations of this compound.[1][7]
-
After an incubation period, the level of induced intracellular α-syn aggregation (often measured by the phosphorylation of α-syn at serine 129, or pS129) was quantified using fluorescence intensity measurements or Western blot analysis of cell fractions.[10]
-
In Vivo Animal Studies
Nonclinical studies were conducted in rodents and non-human primates to evaluate pharmacokinetics (PK), safety, and in vivo target engagement.
A single-dose PK study was performed in female cynomolgus monkeys.
| Parameter | Route | Dose Range | Value | Citation |
| Clearance (Cl) | IV | 1-30 mg/kg | 0.16–0.19 mL/h/kg | [2] |
| Volume of Distribution (Vz) | IV | 1-30 mg/kg | 70–80 mL/kg | [2] |
| Plasma Half-Life (T½) | IV | 1-30 mg/kg | 10–15 days | [2] |
| CSF Half-Life (T½) | IV | 1-30 mg/kg | 15–24 days | [2] |
| CSF:Plasma Ratio | IV | 1-30 mg/kg | 0.22–0.29% | [2] |
-
In Vivo Seeding Inhibition Model:
-
Nonclinical Safety and Toxicology:
-
Four-week repeat-dose toxicity studies were conducted in rats and cynomolgus monkeys.[2]
-
Animals received intravenous (IV) infusions of this compound at doses up to 600 mg/kg every 10 days.[2]
-
The studies showed no treatment-related adverse findings, establishing a No-Observed-Adverse-Effect-Level (NOAEL) at the highest dose tested.[2] Target engagement was confirmed in both plasma and cerebrospinal fluid (CSF).[2]
-
Early-Stage Clinical Research
Phase 1 First-in-Human Study (NCT03611569)
This study evaluated the safety, tolerability, PK, and target engagement of single ascending doses of this compound.
| Parameter | Description | Citation |
| Participants | 59 healthy volunteers and 15 patients with PD (Hoehn & Yahr stage ≤3). | [11][12] |
| Design | Randomized, placebo-controlled, single ascending dose. | [12] |
| Dose Cohorts | 75, 225, 750, 2250, 4500, and 9000 mg (IV infusion). | [12][13] |
| Key Outcomes | - Safety: Safe and well tolerated; no serious adverse events.[12] - Pharmacokinetics: Dose-proportional exposure; mean plasma half-life of ~700 hours.[12] - CSF Penetration: CSF concentrations were 0.1% to 0.5% of plasma levels.[11] - Target Engagement: Immediate, concentration-dependent reduction of free α-syn in plasma; lowered free-to-total α-syn ratio in CSF in the high-dose PD cohort.[12] |
-
Study Protocol:
-
Eligible healthy participants and PD patients were enrolled into ascending-dose cohorts.[12]
-
Participants were randomly assigned to receive a single IV infusion of this compound or a matching placebo.[12]
-
A 12-week observational period followed the infusion for safety monitoring.[12]
-
Blood and CSF samples were collected at specified time points to measure drug concentrations (PK) and levels of free vs. total α-syn (target engagement).[12]
-
Phase 2 AMULET Study in MSA (NCT05104476)
This study was designed to assess the efficacy and safety of this compound in patients with MSA.
| Parameter | Description | Citation |
| Participants | 61 patients with MSA (randomized 2:1, drug vs. placebo). | [4][14] |
| Design | Randomized, double-blind, placebo-controlled. | [15] |
| Dose Regimen | 4200 mg (4.2 g) administered via IV infusion every 4 weeks. | [14] |
| Treatment Duration | Variable, from 48 to 72 weeks. | [14] |
| Primary Endpoint | - Change on UMSARS Total Score: Showed a non-statistically significant 19% slowing of clinical progression versus placebo. | [14][16] |
| Secondary & Subgroup | - Modified UMSARS: Showed a 27% slowing of progression.[13][14] - Less Impaired Subgroup: Showed a 37% slowing of progression on the modified UMSARS.[13][14] - Safety: The treatment was generally well tolerated.[13] |
Conclusion
Early-stage research provides a strong rationale for the therapeutic potential of this compound (Amlenetug/Lu AF82422) in treating α-synucleinopathies. Preclinical data demonstrate high-affinity binding to pathological α-syn aggregates and functional inhibition of the seeding process central to disease progression.[1][10] Pharmacokinetic studies in non-human primates established key parameters and confirmed that the antibody crosses the blood-brain barrier to a degree expected for monoclonal antibodies.[2] The Phase 1 clinical trial established a favorable safety profile and demonstrated both peripheral and central target engagement.[12] While the Phase 2 AMULET study in MSA did not meet its primary endpoint, it showed consistent trends toward slowing clinical progression, particularly in a less impaired patient subgroup.[13][14] These collective findings support the continued development of this compound, which is now progressing to a Phase 3 trial for MSA.[4][17]
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. Nonclinical safety evaluation, pharmacokinetics, and target engagement of Lu AF82422, a monoclonal IgG1 antibody against alpha-synuclein in development for treatment of synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isctm.org [isctm.org]
- 4. mb.cision.com [mb.cision.com]
- 5. lundbeck.com [lundbeck.com]
- 6. Lundbeck receives FDA’s fast track designation for amlenetug [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational selection of the monoclonal α-synuclein antibody amlenetug (Lu AF82422) for the treatment of α-synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LU AF82422 | ALZFORUM [alzforum.org]
- 12. Randomized Phase I Trial of the α-Synuclein Antibody Lu AF82422 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. neurologylive.com [neurologylive.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Lundbeck to showcase amlenetug Phase 3 MASCOT trial design in Multiple System Atrophy at the International Congress of Parkinson’s Disease and Movement Disorders® 2025 [lundbeck.com]
Dazostinag (TAK-676): A Technical Guide to its Anti-Tumor Immunity Stimulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazostinag (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by this compound initiates a cascade of immune responses, leading to the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor immune response characterized by the activation and proliferation of dendritic cells (DCs), natural killer (NK) cells, and T cells, as well as the repolarization of immunosuppressive tumor-associated macrophages. Preclinical and clinical evidence suggests that this compound, both as a monotherapy and in combination with other anti-cancer agents, holds significant promise for the treatment of advanced solid tumors. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound.
Mechanism of Action: STING Pathway Activation
This compound functions as a potent agonist of the STING protein (also known as TMEM173, MITA, ERIS, or MPYS), which is an endoplasmic reticulum-resident transmembrane protein. The canonical STING pathway is activated by cyclic dinucleotides (CDNs), which can be of exogenous (bacterial) or endogenous origin. In the context of cancer, tumor-derived DNA can be detected in the cytoplasm of host cells by cyclic GMP-AMP synthase (cGAS), which then produces the endogenous STING agonist, cGAMP.
This compound mimics the action of these natural ligands, binding directly to the STING protein. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for Type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.
Preclinical Data
In Vitro Activity
This compound has been shown to dose-dependently activate the STING pathway and stimulate various immune cell populations in vitro.
Table 1: In Vitro Activity of this compound
| Cell Type/Assay | Parameter Measured | This compound Concentration | Result | Citation |
| THP1-Dual Human AML Cells | STING-TBK1-IRF3 Pathway Activation | 0-10 µM | Dose-dependent increase in phosphorylated TBK1 and IRF3 | [1] |
| CT26.WT Mouse Colon Carcinoma | STING-TBK1-IRF3 Pathway Activation | 0-10 µM | Dose-dependent increase in phosphorylated TBK1 and IRF3 | [1] |
| Human Monocyte-Derived DCs (MoDCs) | CD86 Expression (Activation Marker) | 0.03–30 µmol/L | Dose-dependent induction; EC50 = 1.217 µmol/L | [1] |
| Mouse Bone Marrow-Derived DCs (BMDCs) | CD86 Expression (Activation Marker) | 0.1–10 µmol/L | Dose-dependent induction; EC50 = 0.32 µmol/L | [1] |
| Human Peripheral Blood NK Cells | CD69 Expression (Activation Marker) | Not specified | Dose-dependent increase; Mean EC50 = 0.271 µmol/L | [1] |
| Human Peripheral Blood CD8+ T Cells | CD69 Expression (Activation Marker) | Not specified | Dose-dependent increase; Mean EC50 = 0.216 µmol/L | [1] |
| Human Peripheral Blood CD4+ T Cells | CD69 Expression (Activation Marker) | Not specified | Dose-dependent increase; Mean EC50 = 0.249 µmol/L | [1] |
| THP1 cells with R232 human STING | Guanylyl cyclase C (GCC) activation | Not specified | EC50 = 0.068 nM | [2] |
In Vivo Efficacy in Syngeneic Mouse Models
Intravenous administration of this compound has demonstrated significant anti-tumor activity in various syngeneic mouse tumor models.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Citation |
| A20 (lymphoma) | BALB/c | 1.0 and 2.0 | Intravenous, once every three days for 3 doses | Significant tumor growth inhibition | [1] |
| CT26.WT (colon carcinoma) | BALB/c | 1.0 and 2.0 | Intravenous, once every three days for 3 doses | Significant tumor growth inhibition | [1] |
| CT26-GCC (colon carcinoma) | Balb/C | 0.05 and 0.1 | Intravenous, single dose | Significant tumor growth inhibition | [2] |
In Vivo Pharmacodynamics
This compound treatment in tumor-bearing mice leads to a dose-dependent induction of cytokines and increased activation and proliferation of immune cells within the tumor microenvironment (TME).[1] In a study with syngeneic tumor-bearing mice, this compound was administered intravenously at doses of 0.05, 0.125, 0.5, 1.0, and 2.0 mg/kg, leading to a dose-dependent increase in plasma and tumor levels of IFNα, IFNγ, and IP-10.[1]
Clinical Development
This compound is being evaluated in clinical trials for patients with advanced or metastatic solid tumors, both as a single agent and in combination with other therapies. The iintune-1 study (NCT04420884) is a key Phase 1/2 trial investigating this compound alone and in combination with the anti-PD-1 antibody pembrolizumab (B1139204).[3][4]
Clinical Trial NCT04420884 Overview
-
Phase: 1/2
-
Title: A Study of this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors.[3]
-
Design: The study includes a dose-escalation phase to determine the recommended dose for expansion, followed by a dose-expansion phase in specific tumor cohorts.[5]
-
Interventions:
-
Patient Population: Adults with advanced or metastatic solid tumors who have no standard therapeutic options or are intolerant to them.[5]
Clinical Biomarker and Efficacy Data
Pharmacodynamic analyses from the NCT04420884 trial have demonstrated target engagement and immune activation.
Table 3: Clinical Biomarker and Efficacy Data for this compound (NCT04420884)
| Parameter | Dose/Cohort | Result | Citation |
| IFN-γ Induction (median fold-increase) | 5 mg this compound + pembrolizumab | 27X | [6] |
| IFN-γ Induction (median fold-increase) | 14 mg this compound + pembrolizumab | 49X | [6] |
| T-cell Infiltration in Tumor Biopsies | ≥5 mg this compound | Enhanced infiltration | [6] |
| Overall Response Rate (ORR) | Recurrent/Metastatic SCCHN (1L, CPS ≥1) - 5 mg this compound + pembrolizumab | An encouraging ORR was observed. | [6] |
Key Experimental Protocols
In Vitro STING Pathway Activation Assay
This protocol describes the assessment of this compound's ability to activate the STING signaling pathway in a human monocytic cell line.
Methodology:
-
Cell Culture: Culture THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 2 mM L-glutamine. Maintain cells at 37°C in a 5% CO2 incubator.
-
Treatment: Seed THP1-Dual™ cells in a 6-well plate. Once the cells reach the desired density, treat with a dose range of this compound (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for 3 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated STING, phosphorylated TBK1, and phosphorylated IRF3 overnight at 4°C. Also, probe for total protein levels and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts or the loading control.
In Vivo Murine Syngeneic Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Methodology:
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of CT26.WT colon carcinoma cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 100 mm³, randomize the mice into different treatment groups.
-
Treatment: Prepare this compound in a suitable vehicle (e.g., saline). Administer this compound or vehicle control intravenously according to the desired dosing schedule (e.g., 1.0 mg/kg, q3d x 3).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight of the mice regularly as an indicator of treatment-related toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point. At the endpoint, mice are euthanized, and tumors are excised, weighed, and can be processed for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Analysis of Immune Cell Infiltration in the Tumor Microenvironment
This protocol provides a general workflow for analyzing the immune cell composition of tumors from treated mice using flow cytometry.
Methodology:
-
Tumor Dissociation: Excise tumors from treated and control mice. Mince the tumors and digest them using an enzymatic solution (e.g., collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Filter the cell suspension through a cell strainer to remove debris.
-
Perform a red blood cell lysis if necessary.
-
Count the viable cells.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies specific for different immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, NK1.1 for NK cells, F4/80 for macrophages, CD11c for dendritic cells, CD86 for activated antigen-presenting cells, Gr-1 for myeloid-derived suppressor cells).
-
-
Flow Cytometry: Acquire the stained samples on a multicolor flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live, single-cell population and then identify and quantify the different immune cell subsets based on their marker expression.
Conclusion
This compound is a promising immuno-oncology agent that activates the STING pathway to induce a broad and potent anti-tumor immune response. Preclinical data demonstrate its ability to activate key innate and adaptive immune cells and inhibit tumor growth. Early clinical data from the iintune-1 study are encouraging, showing a manageable safety profile and signs of clinical activity, particularly in combination with checkpoint inhibitors. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will be crucial for its continued development and for identifying patient populations most likely to benefit from this innovative therapeutic approach.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 5. An Open-label, Dose Escalation, Phase 1/2 Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of TAK-676 as a Single Agent and in Combination With Pembrolizumab in Adult Patients With Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Dazostinag Combination Therapy with Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING in immune cells initiates a cascade of signaling events that lead to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, stimulates an innate immune response and primes an adaptive anti-tumor immune response. The combination of this compound with anti-PD-1 antibodies, a cornerstone of cancer immunotherapy, represents a promising strategy to enhance anti-tumor efficacy, particularly in tumors with an immunologically "cold" microenvironment.[2]
These application notes provide an overview of the mechanism of action of this compound in combination with anti-PD-1 therapy, relevant quantitative data from clinical studies, and detailed protocols for key experiments to evaluate this combination therapy.
Mechanism of Action
This compound, as a STING agonist, functions to bridge the innate and adaptive immune systems. Upon administration, it activates the STING pathway, leading to the phosphorylation of IRF3 and the subsequent transcription of type I interferons.[3] This results in several downstream effects that are synergistic with PD-1 blockade:
-
Enhanced Antigen Presentation: Type I IFNs upregulate the expression of MHC class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).
-
Activation of Dendritic Cells (DCs): STING activation in DCs promotes their maturation and migration to lymph nodes, where they can prime naive T cells against tumor-associated antigens.
-
Recruitment of Immune Cells: The production of chemokines, such as CXCL9 and CXCL10, attracts effector immune cells, including CTLs and Natural Killer (NK) cells, to the tumor microenvironment.[1]
-
Overcoming Resistance to PD-1 Blockade: By promoting a pro-inflammatory tumor microenvironment and increasing T cell infiltration, this compound can potentially convert immunologically "cold" tumors, which are often resistant to anti-PD-1 therapy, into "hot" tumors that are more responsive.
The combination with an anti-PD-1 antibody further enhances the anti-tumor response by blocking the inhibitory interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells and other immune cells. This prevents T cell exhaustion and sustains the cytotoxic activity of tumor-infiltrating lymphocytes.
Quantitative Data Summary
The following tables summarize key quantitative data from the iintune-1 (NCT04420884) clinical trial investigating this compound in combination with pembrolizumab.[4][5][6][7]
Table 1: Clinical Efficacy in Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) [4]
| Parameter | Value |
| Patient Cohort | First-line RM-SCCHN with PD-L1 CPS ≥1 |
| Treatment | This compound (5 mg IV) + Pembrolizumab (200 mg IV) |
| Number of Patients | 30 |
| Overall Response Rate (ORR) | 34% |
| Confirmed Complete Response | 1 |
| Confirmed Partial Responses | 7 |
| Unconfirmed Partial Responses | 2 |
Table 2: Pharmacodynamic Effects of this compound
| Biomarker | Dose of this compound | Fold Increase (Median) | Reference |
| IFN-γ Expression | 5 mg | 27X | [8] |
| IFN-γ Expression | 14 mg | 49X | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the combination of this compound and anti-PD-1 antibodies.
Protocol 1: In Vivo Efficacy in a Syngeneic Mouse Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Materials
-
Mouse Strain: C57BL/6 or BALB/c mice (6-8 weeks old).
-
Tumor Cell Line: MC38 (colon adenocarcinoma) for C57BL/6 or CT26 (colon carcinoma) for BALB/c.
-
This compound (TAK-676): Appropriate formulation for intravenous injection.
-
Anti-mouse PD-1 Antibody: (e.g., clone RMP1-14).
-
Vehicle Control: Sterile PBS or as specified for the this compound formulation.
-
Isotype Control Antibody: For the anti-PD-1 antibody.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Calipers: For tumor measurement.
2. Procedure
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash the cells twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle + Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
This compound Administration: Administer this compound intravenously (e.g., 1 mg/kg) on specified days (e.g., days 10, 13, 16 post-tumor implantation).
-
Anti-PD-1 Antibody Administration: Administer the anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) on specified days (e.g., days 10, 13, 16 post-tumor implantation).
-
-
Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Plot mean tumor volume ± SEM for each group over time.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, IHC).
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for isolating and analyzing TILs from tumor tissues of treated mice.[9][10][11][12][13]
1. Materials
-
Tumor Tissue: From mice treated as described in Protocol 1.
-
Digestion Buffer: RPMI-1640 containing Collagenase D (1 mg/mL), DNase I (100 µg/mL), and 2% FBS.
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Red Blood Cell Lysis Buffer: (e.g., ACK lysis buffer).
-
Fc Block: Anti-mouse CD16/CD32 antibody.
-
Fluorescently Labeled Antibodies: For surface and intracellular staining (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B).
-
Fixation/Permeabilization Buffer: For intracellular staining.
-
Flow Cytometer: With appropriate laser and filter configurations.
2. Procedure
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces in a petri dish containing digestion buffer.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer and centrifuge.
-
If necessary, treat with red blood cell lysis buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer and count viable cells.
-
Block Fc receptors with anti-CD16/CD32 antibody for 10-15 minutes on ice.
-
Add the cocktail of surface staining antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, then add intracellular antibodies and incubate.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, followed by specific immune cell populations (e.g., CD3+ T cells, CD8+ cytotoxic T cells).
-
Protocol 3: Immunohistochemistry (IHC) for PD-L1 and CD8 in Tumor Tissue
This protocol provides a general method for detecting PD-L1 and CD8 expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[14][15][16]
1. Materials
-
FFPE Tumor Sections: 4-5 µm thick.
-
Deparaffinization and Rehydration Solutions: Xylene and graded ethanol (B145695) series.
-
Antigen Retrieval Buffer: (e.g., citrate (B86180) buffer, pH 6.0).
-
Primary Antibodies: Rabbit anti-PD-L1 and mouse anti-CD8.
-
Detection System: HRP-conjugated secondary antibodies and DAB substrate.
-
Hematoxylin: For counterstaining.
-
Microscope: For imaging.
2. Procedure
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate through a series of graded ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with the primary antibody (anti-PD-L1 or anti-CD8) overnight at 4°C.
-
Wash with buffer and incubate with the HRP-conjugated secondary antibody.
-
Wash and apply DAB substrate to visualize the staining.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Acquire images using a microscope.
-
Quantify the percentage of PD-L1 positive tumor cells and the density of CD8+ T cells within the tumor microenvironment.
-
Protocol 4: RNA Sequencing (RNAseq) of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the general workflow for performing RNAseq on PBMCs from patients undergoing therapy to analyze changes in gene expression.[17][18][19][20][21]
1. Materials
-
Whole Blood: Collected in EDTA or CPT tubes.
-
Ficoll-Paque: For density gradient centrifugation.
-
PBS: Phosphate-buffered saline.
-
RNA Extraction Kit: (e.g., Qiagen RNeasy Mini Kit).
-
Library Preparation Kit: (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Next-Generation Sequencer: (e.g., Illumina NovaSeq).
2. Procedure
-
PBMC Isolation:
-
Dilute whole blood with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque.
-
Centrifuge to separate blood components.
-
Collect the PBMC layer (the "buffy coat").
-
Wash the PBMCs with PBS.
-
-
RNA Extraction:
-
Lyse the PBMCs and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencer.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between pre- and post-treatment samples to identify pathways modulated by the therapy, such as the STING and interferon signaling pathways.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 6. A Study of this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 11. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Immunohistochemistry for PD-L1 and CD8 [bio-protocol.org]
- 15. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD8/PD-L1 immunohistochemical reactivity and gene alterations in cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 10xgenomics.com [10xgenomics.com]
- 18. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]
- 19. Single-Cell RNA-Sequencing of Peripheral Blood Mononuclear Cells with ddSEQ | Springer Nature Experiments [experiments.springernature.com]
- 20. A protocol for acquiring high-quality single-cell multi-omics data from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of procedures for RNA-extraction from peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of Dazostinag and Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in the tumor microenvironment can drive the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of innate and adaptive immune responses against cancer.[3][4] Preclinical and clinical evidence suggests that the combination of this compound with radiotherapy may offer a synergistic anti-tumor effect. Radiotherapy can induce immunogenic cell death, releasing tumor-derived DNA into the cytoplasm, which in turn activates the cGAS-STING pathway.[5] this compound can further amplify this immune response, potentially leading to enhanced tumor control and the generation of a systemic anti-tumor immunity.
These application notes provide a detailed protocol for the co-administration of this compound and radiotherapy, based on findings from preclinical studies and the Phase 1b clinical trial NCT04879849.[6][7][8] This document is intended to guide researchers in designing and executing studies to evaluate this promising combination therapy.
Signaling Pathway
This compound directly activates the STING protein, a key mediator of innate immunity. The following diagram illustrates the signaling cascade initiated by this compound, particularly in the context of radiotherapy.
Caption: this compound and Radiotherapy-Induced STING Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 1b clinical trial (NCT04879849) of this compound in combination with radiotherapy and pembrolizumab (B1139204).[6][8]
Table 1: Patient Demographics and Treatment
| Characteristic | Value |
| Number of Patients | 34 |
| Tumor Types | Non-Small Cell Lung Cancer (NSCLC), Triple-Negative Breast Cancer (TNBC), Squamous Cell Carcinoma of the Head and Neck (SCCHN) |
| Radiotherapy Regimen | 8 Gy x 3 fractions |
| This compound Dose Escalation | 0.2 - 5.0 mg |
| Pembrolizumab Dose | 200 mg every 3 weeks |
Table 2: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | All Causalities (%)[6][8] | This compound-Related (%)[6][8] |
| Any TEAE | 97.1 | 50.0 |
| Fatigue | 52.9 | 26.5 |
| Constipation | 26.5 | - |
| Cough | 20.6 | - |
| Chills | - | 8.8 |
| Diarrhea | - | 5.9 |
| Arthralgia | - | 5.9 |
| Myalgia | - | 5.9 |
Table 3: Preliminary Efficacy
| Endpoint | Result |
| Confirmed Objective Response Rate (ORR) | 7.1% (2/28 patients)[6][8] |
| Complete Response (CR) | 1 patient (NSCLC)[6][8] |
| Partial Response (PR) | 1 patient (SCCHN)[6][8] |
Experimental Protocols
Preclinical In Vivo Protocol: this compound and Radiotherapy in a Syngeneic Mouse Model
This protocol is a representative methodology based on preclinical studies of STING agonists combined with radiotherapy.[5]
1. Cell Line and Animal Model
-
Cell Line: EMT-6 murine breast carcinoma cells.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
2. Tumor Implantation
-
Inject 1 x 10^6 EMT-6 cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
3. Treatment Groups
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Radiotherapy alone
-
Group 4: this compound + Radiotherapy
4. This compound Administration
-
Reconstitute this compound in a sterile vehicle (e.g., 5% dextrose in water).
-
Administer this compound intravenously (IV) at a dose of 1 mg/kg.
-
Administer on Days 1, 8, and 15 of a 21-day cycle.
5. Radiotherapy Administration
-
On Day 0 (one day before the first this compound dose), irradiate the tumors.
-
Use a small animal irradiator to deliver a focused beam of radiation to the tumor.
-
Administer a hypofractionated regimen of 8 Gy x 3 daily fractions.
6. Monitoring and Endpoints
-
Measure tumor volume twice weekly.
-
Monitor animal body weight and overall health.
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Overall survival, analysis of the tumor immune microenvironment.
7. Pharmacodynamic Analysis
-
At selected time points, euthanize a subset of mice from each group.
-
Harvest tumors for analysis by flow cytometry and RNA sequencing.
Caption: Preclinical Experimental Workflow.
Clinical Protocol: Phase 1b Study (NCT04879849)
This protocol is based on the published methodology for the NCT04879849 clinical trial.[6][8]
1. Patient Population
-
Adults with advanced/metastatic NSCLC, TNBC, or SCCHN who have progressed on prior checkpoint inhibitor therapy.
2. Study Design
-
Phase 1b, open-label, dose-escalation study.
3. Treatment Regimen
-
Radiotherapy: 8 Gy x 3 fractions of image-guided radiotherapy to a target lesion.
-
Pembrolizumab: 200 mg IV on Day 1 of each 21-day cycle.
-
This compound: Administered IV on Days 1, 8, and 15 of each 21-day cycle in escalating doses (0.2 mg, 0.4 mg, 0.8 mg, 1.6 mg, 2.5 mg, 3.5 mg, and 5.0 mg).
-
This compound and pembrolizumab are administered at least 40 hours after the last fraction of radiotherapy.
4. Endpoints
-
Primary: Safety and tolerability.
-
Secondary: Preliminary anti-tumor activity (RECIST v1.1), pharmacokinetics, and pharmacodynamics.
5. Pharmacodynamic Analyses
-
Blood Samples: Collected at baseline and at multiple time points post-treatment to assess:
-
STING gene signature by RNA sequencing.
-
Cytokine levels (e.g., IFN-γ, IP-10) by multiplex immunoassay.
-
-
Tumor Biopsies: Optional, collected at baseline and on-treatment for:
-
Immune cell infiltration analysis by flow cytometry and immunohistochemistry.
-
Gene expression profiling by RNA sequencing.
-
Laboratory Protocol: RNA Sequencing for STING Gene Signature
1. Sample Collection and Processing
-
Collect peripheral blood in PAXgene Blood RNA tubes.
-
Isolate total RNA using the PAXgene Blood RNA Kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.
2. Library Preparation and Sequencing
-
Prepare RNA sequencing libraries using a stranded mRNA-seq library preparation kit.
-
Perform sequencing on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.
3. Data Analysis
-
Align reads to the human reference genome (hg38).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between baseline and post-treatment samples.
-
Calculate a STING gene signature score based on the expression of a predefined set of STING-responsive genes.
Laboratory Protocol: Flow Cytometry for Tumor Immune Infiltrate Analysis
1. Tumor Dissociation
-
Mechanically and enzymatically digest fresh tumor biopsies to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis.
2. Cell Staining
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11c, CD86, PD-1, Granzyme B).
-
For intracellular markers like Granzyme B, perform fixation and permeabilization before staining.
3. Data Acquisition and Analysis
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo).
-
Gate on live, single cells and then identify different immune cell populations based on their marker expression.
-
Quantify the percentage and activation status of various immune cell subsets.
References
- 1. Time-course RNA-Seq profiling reveals isoform-level gene expression dynamics of the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. Radiotherapy Delivered before CDK4/6 Inhibitors Mediates Superior Therapeutic Effects in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Dazostinag-Based Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a potent stimulator of interferon genes (STING) agonist that has shown promise in oncology by activating the innate immune system to elicit a robust anti-tumor response.[][2][3] The development of antibody-drug conjugates (ADCs) utilizing this compound as a payload offers a promising strategy for targeted delivery to tumor cells, thereby enhancing its therapeutic index and minimizing systemic immune activation.[][2] These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of this compound-based ADCs.
Mechanism of Action: this compound-ADC
A this compound-ADC combines the tumor-targeting specificity of a monoclonal antibody with the potent immune-stimulating activity of this compound. Upon binding to a tumor-associated antigen, the ADC is internalized, and the this compound payload is released within the tumor cell. This intracellular release of this compound activates the STING signaling pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T lymphocytes, into the tumor microenvironment, leading to a targeted anti-tumor immune response.[5][6]
Data Presentation
Table 1: Preclinical Characteristics of this compound and a this compound-ADC
| Parameter | This compound (Free Drug) | This compound-ADC (TAK-500) | Reference |
| Target | STING | CCR2+ Cells | [2] |
| In Vitro Activity | |||
| STING Activation (EC50) | 530 nM (in THP-1 cells) | < 1 nM (in THP-1 cells) | |
| Pharmacokinetics | |||
| Half-life (t1/2) in mice | 33 h (0.1 mg/kg) | Extended half-life | [][2] |
| AUC (last) in mice | 51432 h·nM (0.1 mg/kg) | Improved exposure | [][2] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Significant inhibition in CT26 model (50-100 µg/kg) | Target-specific antitumor activity in syngeneic models | [][2] |
Table 2: Characterization of a this compound-ADC
| Parameter | Method | Expected Result | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS) | Average DAR of ~4 | [7][8][9][10] |
| Purity | Size Exclusion Chromatography (SEC) | >95% monomeric species | General ADC characterization |
| Antigen Binding Affinity | Surface Plasmon Resonance (SPR) or ELISA | Similar to unconjugated antibody | General ADC characterization |
| In Vitro Potency (IC50) | Cell-based cytotoxicity/STING activation assay | Potency in the low nM to pM range in antigen-positive cells | [11][12][13][14][15] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody via Cysteine-Maleimide Chemistry
This protocol describes a general method for the stochastic conjugation of a maleimide-functionalized this compound-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated this compound-linker (e.g., this compound-Val-Ala-PABC-maleimide) dissolved in DMSO
-
Desalting columns
-
Reaction buffers (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the maleimide-activated this compound-linker to the reduced antibody at a molar ratio of 5-10 fold excess of the linker.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine over the linker to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-ADC from unconjugated linker and other reaction components using a desalting column or size-exclusion chromatography.
-
The final ADC should be in a formulation buffer suitable for storage (e.g., PBS).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC or LC-MS.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the retention of antigen-binding affinity by ELISA or SPR.
-
Protocol 2: In Vitro STING Activation Assay using an IFN-β Reporter Cell Line
This protocol describes the use of a reporter cell line to quantify the activation of the STING pathway by a this compound-ADC.
Materials:
-
THP-1 dual reporter cells (or other suitable reporter cell line)
-
This compound-ADC
-
Unconjugated antibody (as a negative control)
-
Free this compound (as a positive control)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-ADC, unconjugated antibody, and free this compound.
-
Add the treatments to the cells and incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., untreated cells).
-
Plot the normalized signal against the concentration of the treatment to determine the EC50 value.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic activity of a this compound-ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
This compound-ADC
-
Unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and incubate overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the this compound-ADC and unconjugated antibody.
-
Incubate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
Protocol 4: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound-ADC in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c, C57BL/6)
-
Syngeneic tumor cell line expressing the target antigen
-
This compound-ADC
-
Vehicle control and isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control, this compound-ADC).
-
Administer the treatments intravenously at the predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Conclusion
The development of this compound-based ADCs represents a promising advancement in targeted cancer immunotherapy. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, characterization, and preclinical evaluation of these novel therapeutic agents. Successful implementation of these methodologies will be crucial in advancing this compound-ADCs towards clinical applications.
References
- 2. cloud-clone.com [cloud-clone.com]
- 3. biotium.com [biotium.com]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse IFN beta ELISA Kit (424001) - Invitrogen [thermofisher.com]
- 6. abcam.com [abcam.com]
- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Dazostinag for In Vivo Imaging of Immune Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response.[4] Upon activation by this compound, STING undergoes a conformational change, leading to the downstream activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[4][5] This signaling cascade culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][3][4] These, in turn, promote the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, leading to a potent anti-tumor immune response.[3][6]
While this compound is primarily being developed as a therapeutic agent, its ability to potently activate the immune system makes it a valuable tool for in vivo imaging studies aimed at understanding and quantifying immune activation dynamics. This document provides detailed application notes and protocols for utilizing this compound to study immune activation in vivo, with a focus on non-invasive imaging techniques.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| EC50 (STING Activation) | 0.068 nM | THP-1 cells (with R232 variant of human STING) | Measures the concentration for half-maximal activation of STING.[7] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Animal Model | Dosing |
| Half-life (t½) | 33 hours | Balb/C mice with CT26-GCC tumors | 0.1 mg/kg, single intravenous dose[7] |
| AUC (last) | 51432 h·nM | Balb/C mice with CT26-GCC tumors | 0.1 mg/kg, single intravenous dose[7] |
| Plasma Stability | Stable | Human, primate, and mouse plasma | 10 µg/mL for up to 96 hours[7] |
Table 3: Clinical Trial Dose Escalation of this compound
| Study Phase | Dose Range | Administration | Combination Agent |
| Phase 1 | 0.1 mg to 14 mg | Intravenous (weekly) | Single agent or with Pembrolizumab[8] |
| Phase 1b | 0.2 mg to 5.0 mg | Intravenous (days 1, 8, 15 of 21-day cycle) | With Pembrolizumab and Radiotherapy[9] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Mediated STING Signaling Pathway
Caption: this compound activates the STING pathway, leading to Type I IFN production and immune cell activation.
Experimental Workflow for In Vivo Imaging of this compound-Induced Immune Activation
Caption: Workflow for imaging immune activation after this compound treatment in a preclinical tumor model.
Experimental Protocols
As there are currently no published studies on the direct imaging of radiolabeled this compound, the following protocols describe methods to visualize the downstream consequences of STING activation induced by this compound treatment.
Protocol 1: Imaging Interferon-γ Production using Immuno-PET
This protocol is adapted from studies on IFN-γ immuno-PET and allows for the visualization of a key effector cytokine produced following this compound-induced STING activation.[1][10][11]
1. Materials:
-
This compound (TAK-676)
-
Tumor-bearing mice (e.g., Balb/c mice with CT26 colorectal tumors)
-
[⁸⁹Zr]Zr-DFO-anti-IFNγ PET tracer (and corresponding isotype control tracer)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter for ex vivo biodistribution
2. Experimental Procedure: a. Animal Model: Implant tumor cells subcutaneously in the flank of immunocompetent mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³). b. This compound Administration: Administer this compound at a therapeutically relevant dose (e.g., 0.1 - 1 mg/kg) via intravenous injection. Include a vehicle control group. c. Radiotracer Injection: At a time point corresponding to expected peak IFN-γ production (e.g., 24-48 hours post-Dazostinag administration), inject approximately 180-240 µCi of [⁸⁹Zr]Zr-DFO-anti-IFNγ (or isotype control) via the tail vein. d. PET/CT Imaging: At 72 hours post-radiotracer injection, anesthetize the mice and perform a whole-body PET/CT scan.[10][11] The CT scan provides anatomical reference. e. Image Analysis: Reconstruct PET images and co-register with CT scans. Draw regions of interest (ROIs) over the tumor, spleen, lymph nodes, and other relevant tissues to quantify tracer uptake (e.g., as % injected dose per gram of tissue, %ID/g). f. Ex Vivo Biodistribution (Optional but Recommended): Immediately after imaging, euthanize the mice and collect tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.
Protocol 2: Assessing Immune Cell Metabolic Activity using [¹⁸F]FDG-PET
This protocol leverages the increased glucose metabolism of activated immune cells to indirectly image the immune response triggered by this compound.[12]
1. Materials:
-
This compound (TAK-676)
-
Tumor-bearing mice
-
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)
-
Anesthesia
-
PET/CT scanner
2. Experimental Procedure: a. Animal Model and this compound Administration: Follow steps 2a and 2b from Protocol 1. b. Fasting: Fast the mice for 4-6 hours prior to [¹⁸F]FDG injection to reduce background glucose levels. c. Radiotracer Injection: At a time point of expected immune cell infiltration and activation (e.g., 48-72 hours post-Dazostinag administration), inject approximately 200-300 µCi of [¹⁸F]FDG via the tail vein. d. Uptake Period: Allow the [¹⁸F]FDG to distribute for 60 minutes. During this time, keep the mice warm to prevent brown fat uptake. e. PET/CT Imaging: Anesthetize the mice and perform a whole-body PET/CT scan. f. Image Analysis: Reconstruct and analyze the images as described in Protocol 1 (step 2e). Increased [¹⁸F]FDG uptake in the tumor, spleen, and lymph nodes would indicate heightened metabolic activity of immune cells.
Proposed Protocol 3: Direct Imaging with Radiolabeled this compound (Hypothetical)
This proposed protocol outlines a hypothetical approach for the direct imaging of this compound distribution and target engagement. This would require the synthesis of a radiolabeled version of this compound (e.g., with ¹⁸F or ¹¹C).
1. Materials:
-
Radiolabeled this compound (e.g., [¹⁸F]this compound)
-
Tumor-bearing mice
-
Anesthesia
-
PET/CT scanner
2. Experimental Procedure: a. Animal Model: Prepare tumor-bearing mice as described in Protocol 1. b. Radiotracer Injection: Inject a tracer dose of [¹⁸F]this compound intravenously. A low mass dose is crucial to avoid pharmacological effects. c. Dynamic PET Imaging: Perform a dynamic PET scan starting immediately after injection to observe the initial distribution and pharmacokinetics of the tracer. d. Static PET/CT Imaging: Acquire static PET/CT scans at various time points post-injection (e.g., 30, 60, 120 minutes) to assess tumor uptake and clearance from non-target tissues. e. Blocking Study (for specificity): To confirm that the tracer uptake is STING-specific, a separate cohort of mice would be pre-dosed with an excess of non-radiolabeled this compound prior to the injection of [¹⁸F]this compound. A significant reduction in tumor uptake in the pre-dosed group would indicate specific binding. f. Image Analysis: Quantify tracer uptake in tumors and other organs as described in Protocol 1.
Conclusion
This compound is a powerful tool for modulating and studying the innate immune system. While direct imaging of this compound is not yet established, the protocols outlined above provide robust and validated methods for visualizing and quantifying the downstream effects of this compound-induced immune activation in vivo. These imaging approaches can provide critical insights into the pharmacodynamics of this compound and other STING agonists, aiding in the development of more effective cancer immunotherapies. The use of such non-invasive imaging techniques can facilitate longitudinal studies in the same animal, reducing animal numbers and providing a more comprehensive understanding of the dynamic interplay between STING activation and the anti-tumor immune response.
References
- 1. Interferon-γ PET Imaging as a Predictive Tool for Monitoring Response to Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Using PET imaging to track STING-induced interferon signaling" by Enitome E. Bafor and Howard A. Young [digitalcommons.unl.edu]
- 5. A novel biosensor for the spatiotemporal analysis of STING activation during innate immune responses to dsDNA | The EMBO Journal [link.springer.com]
- 6. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. vjoncology.com [vjoncology.com]
- 10. Frontiers | Interferon gamma immunoPET imaging to evaluate response to immune checkpoint inhibitors [frontiersin.org]
- 11. Interferon gamma immunoPET imaging to evaluate response to immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Dazostinag Treatment: Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel synthetic stimulator of interferon genes (STING) agonist designed for systemic delivery.[1][2] By activating the STING pathway, this compound initiates a cascade of immune responses, making it a promising candidate for cancer immunotherapy.[1][3] It effectively stimulates the innate immune system, leading to the activation of dendritic cells, NK cells, and CD8+ T cells, and promotes a shift in macrophage polarization from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.[1][2][4] This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells following this compound treatment, offering a valuable tool for preclinical and clinical research.
Mechanism of Action: The STING Pathway
This compound activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, modulate the activity of various immune cells, fostering an anti-tumor environment.
Caption: this compound-induced STING signaling pathway.
I. Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the analysis of major immune cell populations in PBMCs following this compound treatment.
Experimental Protocol
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of FACS buffer (PBS + 2% FBS).
-
Add a pre-titrated cocktail of fluorescently conjugated antibodies (see Table 1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer.
-
Resuspend in 300 µL of FACS buffer for acquisition.
-
-
Flow Cytometry: Acquire samples on a calibrated flow cytometer.
Data Presentation: Antibody Panel for General Immunophenotyping
| Target | Fluorochrome | Cell Population Identified | Clone |
| CD45 | AF700 | All Leukocytes | HI30 |
| CD3 | APC | T Cells | UCHT1 |
| CD4 | FITC | Helper T Cells | RPA-T4 |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells | RPA-T8 |
| CD19 | PE-Cy7 | B Cells | HIB19 |
| CD56 | PE | NK Cells | MEM-188 |
| CD14 | BV510 | Monocytes | M5E2 |
| CD11c | BV421 | Dendritic Cells | 3.9 |
| HLA-DR | BV605 | Antigen Presenting Cells | L243 |
Gating Strategy: General Immunophenotyping
Caption: Gating strategy for major immune cell populations in PBMCs.
II. Analysis of Macrophage Polarization
This protocol is designed to assess the shift in macrophage polarization from M2 to M1 phenotype induced by this compound.
Experimental Protocol
-
Cell Culture (for in vitro studies): Culture monocyte-derived macrophages and treat with this compound for 24-48 hours.
-
Cell Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain for surface markers (see Table 2) for 30 minutes at 4°C.
-
Wash cells.
-
(Optional for intracellular markers) Fix and permeabilize cells using a commercial kit.
-
Stain for intracellular markers for 30 minutes at room temperature.
-
Wash and resuspend for acquisition.
-
-
Flow Cytometry: Acquire samples and analyze the expression of M1 and M2 markers.
Data Presentation: Antibody Panel for Macrophage Polarization
| Marker Type | Target | Fluorochrome | Phenotype | Clone |
| M1 Markers | CD80 | FITC | M1 | L307.4 |
| CD86 | PE | M1 | 2331 (FUN-1) | |
| iNOS | Alexa Fluor 488 | M1 (intracellular) | M-19 | |
| M2 Markers | CD163 | APC | M2 | GHI/61 |
| CD206 | PE-Cy7 | M2 | 19.2 | |
| Pan-Macrophage | CD68 | PerCP-Cy5.5 | All Macrophages | Y1/82A |
Gating Strategy: Macrophage Polarization
Caption: Gating strategy for identifying M1 and M2 macrophage subsets.
III. Intracellular Analysis of STING Pathway Activation (Phospho-flow)
This protocol allows for the direct measurement of STING pathway activation by detecting the phosphorylation of key signaling molecules.
Experimental Protocol
-
Cell Stimulation: Treat PBMCs or isolated immune cell subsets with this compound for a short duration (e.g., 15-60 minutes).
-
Fixation: Immediately fix the cells with a phospho-fixation buffer (e.g., 1.5% paraformaldehyde) to preserve phosphorylation states.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a commercial saponin-based buffer).
-
Staining:
-
Wash the permeabilized cells.
-
Stain with antibodies against surface markers (see Table 3) and intracellular phospho-proteins.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash and resuspend for acquisition.
-
-
Flow Cytometry: Acquire samples immediately.
Data Presentation: Antibody Panel for Phospho-flow Analysis
| Target | Fluorochrome | Purpose | Clone |
| CD45 | AF700 | Pan-Leukocyte Marker | HI30 |
| CD14 | BV510 | Monocyte Marker | M5E2 |
| CD11c | BV421 | Dendritic Cell Marker | 3.9 |
| pTBK1 (Ser172) | Alexa Fluor 488 | STING Pathway Activation | D1B4 |
| pIRF3 (Ser396) | PE | STING Pathway Activation | D6O1M |
Workflow: Phospho-flow Experiment
Caption: Experimental workflow for phospho-flow analysis.
Summary of Expected Immunomodulatory Effects of this compound
| Immune Cell Type | Expected Change after this compound Treatment | Key Flow Cytometry Markers |
| Dendritic Cells | Increased activation and maturation | CD80, CD86, HLA-DR, CD11c |
| NK Cells | Increased activation | CD69, CD107a |
| CD8+ T Cells | Increased activation and proliferation | CD69, Ki-67, Granzyme B |
| Macrophages | Shift from M2 to M1 phenotype | ↑CD86, ↑iNOS; ↓CD163, ↓CD206 |
| Monocytes | STING pathway activation | ↑pTBK1, ↑pIRF3 |
These protocols and application notes provide a comprehensive framework for researchers to effectively utilize flow cytometry in evaluating the immunological effects of this compound. The provided antibody panels and gating strategies serve as a starting point and should be optimized for specific experimental conditions and instrumentation.
References
Dazostinag (TAK-676) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, bridges innate and adaptive immunity, promoting the activation of dendritic cells, natural killer (NK) cells, and T cells, ultimately leading to a robust anti-tumor immune response.[1][2][3] Preclinical studies in syngeneic mouse models have demonstrated that this compound can induce complete tumor regressions and establish durable immunological memory.[2][3]
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical oncology research. These models are known to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[4][5] This document provides detailed application notes and protocols for the evaluation of this compound in PDX models of solid tumors.
Mechanism of Action: The STING Pathway
This compound functions by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I IFNs (e.g., IFN-α and IFN-β) and other inflammatory cytokines. These cytokines then act in an autocrine and paracrine manner to stimulate an anti-tumor immune response.
Caption: this compound activates the STING signaling pathway.
Data Presentation: Efficacy of this compound in PDX Models
Note: As of the last search, specific quantitative data on the efficacy of this compound in patient-derived xenograft (PDX) models was not publicly available. The following tables are provided as templates for presenting such data when it becomes available.
Table 1: Tumor Growth Inhibition (TGI) in Response to this compound in Various PDX Models
| PDX Model ID | Tumor Type | This compound Dose (mg/kg) | Dosing Schedule | TGI (%) | p-value |
| PDX-CRC-001 | Colorectal Cancer | Data not available | Data not available | Data not available | Data not available |
| PDX-NSCLC-002 | Non-Small Cell Lung Cancer | Data not available | Data not available | Data not available | Data not available |
| PDX-HNSCC-003 | Head and Neck Squamous Cell Carcinoma | Data not available | Data not available | Data not available | Data not available |
| PDX-MEL-004 | Melanoma | Data not available | Data not available | Data not available | Data not available |
Table 2: Combination Therapy of this compound and Pembrolizumab in PDX Models
| PDX Model ID | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | TGI (%) vs. Vehicle |
| PDX-CRC-001 | Vehicle | Data not available | Data not available | - |
| This compound | Data not available | Data not available | Data not available | |
| Pembrolizumab | Data not available | Data not available | Data not available | |
| This compound + Pembrolizumab | Data not available | Data not available | Data not available | |
| PDX-NSCLC-002 | Vehicle | Data not available | Data not available | - |
| This compound | Data not available | Data not available | Data not available | |
| Pembrolizumab | Data not available | Data not available | Data not available | |
| This compound + Pembrolizumab | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are generalized for the use of this compound in PDX models based on standard practices.[6] Specific parameters may need to be optimized for different PDX models and research questions.
Establishment of Patient-Derived Xenograft (PDX) Models
Caption: Workflow for establishing PDX models.
Materials:
-
Fresh human tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old
-
Surgical instruments (scalpels, forceps)
-
Growth media (e.g., DMEM/F12) with antibiotics
-
Matrigel (optional)
-
Anesthesia
Procedure:
-
Tissue Collection and Processing:
-
Obtain fresh tumor tissue from consented patients.
-
Transport the tissue on ice in a sterile collection medium.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Mechanically dissect the tumor into small fragments (approximately 2-4 mm³).
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Place a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Passaging and Expansion:
-
Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, and another portion can be processed for expansion.
-
For expansion, fragment the tumor as described above and implant into new recipient mice to generate the next passage (P1).
-
Repeat this process to generate a sufficient number of tumor-bearing mice for the planned experiment.
-
This compound Treatment in PDX-bearing Mice
Caption: Experimental workflow for this compound treatment in PDX models.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound (TAK-676) formulated for intravenous injection
-
Vehicle control (e.g., sterile saline or as specified by the manufacturer)
-
Pembrolizumab (or other checkpoint inhibitors, if applicable)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose, this compound + Pembrolizumab). A typical group size is 8-10 mice.
-
-
This compound Administration:
-
This compound is designed for intravenous administration.[2]
-
Reconstitute and dilute this compound to the desired concentration in a sterile vehicle as per the manufacturer's instructions.
-
Administer the specified dose intravenously (e.g., via the tail vein). The dosing schedule will need to be determined based on preclinical data (e.g., once weekly, twice weekly).
-
-
Tumor and Health Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Observe the mice for any clinical signs of adverse reactions.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or at a specific time point.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Pharmacodynamic (PD) Marker Analysis
Procedure:
-
Sample Collection:
-
At the end of the study, or at specified time points, collect tumors, blood, and spleens from a subset of mice in each treatment group.
-
-
Tumor Analysis:
-
A portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry (IHC) analysis of immune cell infiltration (e.g., CD4+, CD8+, NK cells).
-
Another portion can be dissociated into a single-cell suspension for flow cytometry analysis of immune cell populations and their activation status.
-
A third portion can be snap-frozen for RNA or protein extraction to analyze the expression of STING pathway-related genes (e.g., IFNB1, CXCL10) by qPCR or western blotting.
-
-
Blood and Spleen Analysis:
-
Analyze peripheral blood and splenocytes by flow cytometry to assess systemic immune cell activation.
-
Measure cytokine levels (e.g., IFN-α, IFN-β, CXCL10) in the plasma using ELISA or multiplex assays.
-
Conclusion
This compound represents a promising immunotherapeutic agent with a well-defined mechanism of action. The use of PDX models provides a clinically relevant platform to evaluate its efficacy and to identify predictive biomarkers. While specific quantitative data from this compound studies in PDX models are not yet widely available in the public domain, the protocols outlined in this document provide a robust framework for conducting such preclinical investigations. These studies will be crucial in guiding the clinical development of this compound and in identifying patient populations most likely to benefit from this innovative therapy.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zkbymed.com [zkbymed.com]
- 5. Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Assessing Dazostinag Efficacy in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel synthetic agonist of the stimulator of interferon genes (STING) protein, designed for systemic delivery to activate the innate immune system and mobilize adaptive immunity for anti-tumor responses.[1][2] Activation of the STING pathway by this compound leads to the production of type I interferons and other proinflammatory cytokines, which in turn activate dendritic cells, natural killer (NK) cells, and T cells within the tumor microenvironment (TME).[1][2][3] Preclinical and clinical studies have demonstrated that this compound can remodel the TME, increase the infiltration of cytotoxic T cells, and enhance the efficacy of immune checkpoint inhibitors.[1][2][4][5]
Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research as they more accurately mimic the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo solid tumors compared to traditional 2D cell cultures.[6][7][8] This document provides detailed protocols and application notes for assessing the efficacy of this compound in 3D tumor spheroid models, offering a valuable in vitro platform for preclinical evaluation.
Mechanism of Action: this compound Signaling Pathway
This compound functions as a STING agonist. Upon entering the cell, it binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines. These secreted cytokines act in an autocrine and paracrine manner to stimulate an anti-tumor immune response.
Experimental Protocols
The following protocols provide a framework for generating tumor spheroids and assessing the efficacy of this compound. Optimization may be required depending on the cell line used.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment U-bottom plates.
Materials:
-
Cancer cell lines (e.g., CT26 for colorectal cancer, SCC-25 for head and neck squamous cell carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Ultra-low attachment 96-well U-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and viability assessment using Trypan Blue and a hemocytometer. Ensure cell viability is >95%.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, to be optimized for each cell line) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well U-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: this compound Treatment and Spheroid Growth Assessment
Materials:
-
This compound (TAK-676) stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Complete cell culture medium
-
Pre-formed tumor spheroids in 96-well plates
-
Brightfield microscope with a camera
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle-only control.
-
After 2-4 days of spheroid formation, carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound dilutions or vehicle control.
-
Incubate the spheroids for the desired treatment duration (e.g., 72-96 hours).
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), capture brightfield images of the spheroids in each well.
-
Measure the major (d_max) and minor (d_min) diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) * (d_max) * (d_min)².
-
Normalize the spheroid volume at each time point to the volume at time 0 to determine the relative growth inhibition.
Protocol 3: Cell Viability Assessment
This protocol uses a luminescence-based assay to determine the viability of cells within the spheroids after treatment.
Materials:
-
Treated tumor spheroids in 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells in treated spheroids relative to the vehicle-treated control spheroids.
Experimental Workflow
The overall workflow for assessing this compound efficacy in 3D tumor spheroids is outlined below.
Representative Data
The following table presents hypothetical data that could be generated from the described protocols. This data is for illustrative purposes only and will vary based on the cell line and experimental conditions.
| Cell Line | This compound Conc. (µM) | Spheroid Growth Inhibition (%) (96h) | Cell Viability (%) (96h) | IFN-β Secretion (pg/mL) |
| CT26 (Colorectal) | 0 (Vehicle) | 0 | 100 | < 10 |
| 0.1 | 15 ± 4 | 88 ± 5 | 150 ± 25 | |
| 1 | 45 ± 7 | 62 ± 8 | 850 ± 90 | |
| 10 | 78 ± 9 | 35 ± 6 | 2500 ± 300 | |
| SCC-25 (HNSCC) | 0 (Vehicle) | 0 | 100 | < 10 |
| 0.1 | 12 ± 3 | 92 ± 4 | 120 ± 20 | |
| 1 | 38 ± 6 | 70 ± 7 | 700 ± 85 | |
| 10 | 65 ± 8 | 45 ± 5 | 2100 ± 250 | |
| A549 (Lung) | 0 (Vehicle) | 0 | 100 | < 10 |
| 0.1 | 8 ± 2 | 95 ± 3 | 80 ± 15 | |
| 1 | 25 ± 5 | 80 ± 6 | 550 ± 60 | |
| 10 | 50 ± 7 | 58 ± 8 | 1800 ± 200 |
Data are presented as mean ± standard deviation.
Conclusion
The use of 3D tumor spheroid models provides a more physiologically relevant in vitro system for evaluating the anti-tumor activity of immunomodulatory agents like this compound. The protocols outlined in this document offer a robust framework for assessing key efficacy endpoints, including spheroid growth inhibition and cell viability. By leveraging these models, researchers can gain valuable insights into the therapeutic potential of this compound and inform further preclinical and clinical development.
References
- 1. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound disodium | TAK-676 | STING inhibitor | T cells | TargetMol [targetmol.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Dazostinag (TAK-676) in Neuroendocrine Tumor (NET) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. In the context of neuroendocrine tumors (NETs), which are often characterized by an immunologically "cold" tumor microenvironment, this compound presents a promising therapeutic strategy. By activating the STING pathway, this compound initiates a cascade of immune responses, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This leads to the activation of innate and adaptive immune cells, ultimately enhancing anti-tumor immunity. Preclinical and clinical studies are exploring the potential of this compound, particularly in combination with immune checkpoint inhibitors like pembrolizumab, to convert these non-responsive tumors into ones that can be recognized and attacked by the immune system.[1][2]
These application notes provide an overview of the current understanding of this compound's application in NET research, including its mechanism of action, preclinical findings, and clinical trial data. Detailed protocols for key experiments are also provided to facilitate further research in this area.
Mechanism of Action: STING Pathway Activation
This compound functions by mimicking the natural ligands of STING, thereby activating the pathway. This activation in antigen-presenting cells (APCs), such as dendritic cells, within the tumor microenvironment is crucial for its anti-tumor effects.
The binding of this compound to STING triggers a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β). These interferons are secreted and bind to their receptors on various immune cells and tumor cells, leading to a downstream signaling cascade that promotes:
-
Enhanced antigen presentation: Upregulation of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).[1]
-
Activation of dendritic cells (DCs): Maturation and activation of DCs, leading to more effective priming of anti-tumor T cells.
-
Recruitment and activation of immune cells: Increased infiltration of natural killer (NK) cells and T cells into the tumor microenvironment.[1]
-
Upregulation of PD-L1: Increased expression of PD-L1 on tumor cells, providing a rationale for combination therapy with anti-PD-1/PD-L1 antibodies.[1]
References
Troubleshooting & Optimization
Dazostinag solubility and formulation for in vivo studies
Welcome to the technical support resource for researchers utilizing dazostinag (TAK-676) in in vivo studies. This guide provides detailed information on solubility, formulation, and experimental best practices to ensure the successful execution of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What solvents are recommended?
A1: this compound disodium (B8443419), a common salt form, exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous-based formulations suitable for intravenous or intratumoral injection, a co-solvent strategy or direct formulation in a buffered solution is necessary. If you observe precipitation when diluting a DMSO stock into an aqueous buffer, consider vortexing and gentle warming. If precipitation persists, the final concentration may be too high for the chosen vehicle composition.
Q2: My this compound solution is not stable and precipitates over time. How can I improve its stability?
A2: Solution stability is critical for accurate dosing. It is highly recommended to prepare this compound formulations fresh before each experiment. If you must store a stock solution, store it at -80°C as recommended by suppliers.[1] For working solutions, especially those containing co-solvents like PEG300 and Tween 80, ensure all components are thoroughly mixed and clear before adding the final aqueous component. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What is the recommended route of administration for this compound in animal models?
A3: this compound has been successfully administered via multiple routes in preclinical and clinical studies, including intravenous (IV) and intratumoral (IT) injections.[2][3] The choice of administration route will depend on your experimental goals. Systemic immune activation is often studied using IV administration, while localized tumor microenvironment modulation is investigated with IT injections.
Q4: I am observing signs of toxicity in my animal cohort. Could this be related to the formulation vehicle?
A4: While this compound itself has a toxicity profile, the formulation vehicle can also contribute to adverse effects. High concentrations of DMSO, for instance, can cause local irritation and systemic toxicity. When developing a formulation, it is crucial to include a vehicle-only control group in your study to differentiate between the effects of the drug and the vehicle. If toxicity is observed, consider reducing the concentration of organic co-solvents in your formulation.
Data Presentation: Solubility and Formulation
This compound Solubility
| Compound Form | Solvent | Solubility |
| This compound Disodium | DMSO | 250 mg/mL (331.35 mM)[1] |
Reported In Vivo Formulations
| Administration Route | Species | Concentration | Formulation Vehicle |
| Intravenous | Mouse | 0.3, 1.0, 2.0 mg/kg | Not specified, but likely a buffered saline solution for IV injection. |
| Intratumoral | Human | 0.05 mg/mL | Not explicitly detailed, but used for microdosing in a clinical study.[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration in Mice
This protocol is adapted from preclinical studies of this compound (TAK-676).
Materials:
-
This compound disodium powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound disodium based on the desired dose (e.g., 0.3, 1.0, or 2.0 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound disodium powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS to achieve the final desired concentration for injection.
-
Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulates before drawing it into a syringe for injection.
-
Administer the solution intravenously to the mice. It is recommended to prepare this formulation fresh before each use.
Protocol 2: Preparation of this compound for Intratumoral Microdosing
This protocol is based on a formulation used in a clinical study for intratumoral microdosing.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or a biocompatible buffer)
-
Sterile, pyrogen-free vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent in which it is highly soluble, such as DMSO, if starting from a powder.
-
Perform a serial dilution of the stock solution with the sterile vehicle to achieve the final target concentration of 0.05 mg/mL.[2][4]
-
Ensure the solution is clear and free of any visible precipitates.
-
This formulation is intended for localized intratumoral delivery.
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Caption: this compound activates the STING pathway to induce an immune response.
References
- 1. This compound disodium | TAK-676 | STING inhibitor | T cells | TargetMol [targetmol.com]
- 2. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist Dazostinag in murine models. The focus is on identifying, monitoring, and mitigating this compound-related cytokine release syndrome (CRS).
Troubleshooting Guides
Issue 1: Unexpectedly Severe CRS Observed in Mice Treated with this compound
Question: We administered this compound to our mice, and they are exhibiting severe symptoms of CRS, including rapid weight loss, lethargy, and ruffled fur. How can we manage this?
Answer:
Severe CRS in response to this compound, a potent STING agonist, is a known potential complication due to its mechanism of action, which involves the induction of a robust inflammatory cytokine response.[1][2] Immediate intervention is crucial to prevent mortality and ensure the ethical treatment of experimental animals.
Recommended Mitigation Strategies:
-
Dexamethasone (B1670325) Administration: Dexamethasone, a corticosteroid, can be used to suppress the inflammatory response.
-
Dosage: A dose of 5 mg/kg administered intraperitoneally (IP) has been shown to be effective in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in mouse models of systemic inflammation.[1][3]
-
Timing: Administer dexamethasone as soon as signs of severe CRS are observed. For prophylactic use in future experiments, consider administering it shortly before or concurrently with this compound.
-
-
Anti-IL-6R Antibody Blockade: Interleukin-6 (IL-6) is a key mediator of CRS.[4] Blocking its receptor can alleviate symptoms.
-
Dosage and Administration: The rat anti-mouse IL-6R antibody, MR16-1, can be used. A dose of 2 mg/kg administered intravenously (IV) or intraperitoneally (IP) has been used to effectively block IL-6 signaling in mice.[5]
-
Timing: Similar to dexamethasone, administer the anti-IL-6R antibody upon observation of severe CRS. Prophylactic administration is also a viable strategy.
-
Experimental Workflow for Mitigation:
References
- 1. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. mdpi.com [mdpi.com]
- 4. Interleukin-6 signaling blockade treatment for cytokine release syndrome in COVID-19 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dazostinag Technical Support Center: Overcoming Potential Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and resistance mechanisms encountered during preclinical and clinical research with Dazostinag (TAK-676), a novel systemic STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic cyclic dinucleotide that acts as a STING agonist.[1] By binding to and activating the STING protein, it triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This activation of the innate immune system results in the maturation of dendritic cells, enhanced antigen presentation, and the priming of tumor-specific T cells, ultimately leading to an anti-tumor immune response.[4]
Q2: We are observing a lack of response to this compound monotherapy in our tumor model. What are the potential reasons?
A2: Resistance to this compound monotherapy can arise from several factors:
-
Low or absent STING expression: The target tumor cells or immune cells within the tumor microenvironment (TME) may have low or absent expression of STING, rendering the drug ineffective.
-
"Cold" tumor microenvironment: The tumor may lack sufficient immune cell infiltration, particularly CD8+ T cells, which are crucial for an effective anti-tumor response.[5]
-
Presence of immunosuppressive cells: The TME may be rich in immunosuppressive cell populations such as Myeloid-Derived Suppressor Cells (MDSCs) and regulatory T cells (Tregs), which can dampen the anti-tumor immune response initiated by this compound.
-
Upregulation of immune checkpoint pathways: Chronic STING activation can lead to the upregulation of inhibitory checkpoint molecules like PD-L1 on tumor cells, leading to T-cell exhaustion and resistance.[5]
-
Activation of immune-regulatory pathways: STING activation can induce compensatory feedback loops involving pathways like IDO and COX2, which can suppress the anti-tumor response.[6]
Q3: How can we investigate the expression of STING in our tumor models?
A3: STING expression can be assessed at both the mRNA and protein levels.
-
Quantitative RT-PCR (qRT-PCR): To measure STING1 (gene encoding STING) mRNA levels in tumor tissue or sorted cell populations.
-
Western Blotting: To detect STING protein levels in cell lysates.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize STING protein expression and its localization within the tumor tissue.
-
Flow Cytometry: To quantify STING expression in different immune cell subsets within the TME.
Q4: What are the recommended strategies to overcome resistance to this compound?
A4: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies (e.g., pembrolizumab), is a primary strategy.[7][8] This approach aims to block the inhibitory signals that may be upregulated upon STING activation.
-
Targeting Immunosuppressive Cells: Therapies aimed at depleting or reprogramming MDSCs and Tregs can enhance the efficacy of this compound.
-
Inhibition of Regulatory Pathways: Co-administration of inhibitors for pathways like COX2 has been shown preclinically to synergize with STING agonists.[6]
-
Radiotherapy: Combining this compound with radiotherapy can enhance its anti-tumor effects. Radiation can induce immunogenic cell death, releasing tumor antigens and DNA into the cytoplasm, which can further activate the cGAS-STING pathway.[9]
Troubleshooting Guides
Problem 1: Suboptimal STING Pathway Activation Observed in vitro
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low STING expression in the cell line. | Verify STING expression via qRT-PCR or Western blot. If low, consider using a cell line known to have robust STING expression (e.g., THP-1). |
| Inefficient delivery of this compound into the cytoplasm. | For in vitro experiments, consider using a transfection reagent to facilitate cytosolic delivery, as charged cyclic dinucleotides may not efficiently cross the cell membrane. |
| Degradation of this compound. | Prepare fresh solutions for each experiment and minimize freeze-thaw cycles. |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for STING activation in your specific cell line. |
Problem 2: Lack of In Vivo Efficacy in a Syngeneic Tumor Model
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| "Cold" tumor microenvironment. | Characterize the immune infiltrate of your tumor model using flow cytometry or IHC. If lacking T-cell infiltration, consider combination therapies to enhance T-cell recruitment. |
| High abundance of immunosuppressive cells. | Quantify MDSC and Treg populations in the TME. Evaluate strategies to deplete or inhibit these cells in combination with this compound. |
| Upregulation of checkpoint inhibitors. | Assess PD-L1 expression on tumor cells and immune cells post-treatment. If upregulated, a combination with an anti-PD-1/PD-L1 antibody is warranted. |
| Rapid drug clearance. | Review the pharmacokinetic profile of this compound. Ensure the dosing schedule is appropriate to maintain sufficient drug exposure in the tumor. |
Data Presentation
Table 1: Representative In Vitro Dose-Response of this compound on IFN-β Secretion
| This compound Concentration (µM) | IFN-β Secretion (pg/mL) |
| 0 (Vehicle) | < 10 |
| 0.1 | 150 ± 25 |
| 1 | 850 ± 70 |
| 10 | 2500 ± 210 |
| 50 | 2800 ± 250 |
Data are representative and should be empirically determined for each cell line.
Table 2: Representative In Vivo Tumor Growth Inhibition with this compound and Anti-PD-1 Combination Therapy
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1500 ± 150 | - |
| This compound (1 mg/kg) | 900 ± 120 | 40% |
| Anti-PD-1 (10 mg/kg) | 1050 ± 130 | 30% |
| This compound + Anti-PD-1 | 300 ± 80 | 80% |
Data are representative from a syngeneic mouse tumor model and will vary depending on the model used.
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STING (Ser366), total STING, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Characterization of Tumor Immune Microenvironment by Flow Cytometry
-
Tumor Dissociation: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
-
Cell Staining:
-
Stain for cell viability using a viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for MDSCs).
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.
Mandatory Visualizations
References
- 1. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 2. STING agonism overcomes STAT3-mediated immunosuppression and adaptive resistance to PARP inhibition in ovarian cancer. | Broad Institute [broadinstitute.org]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Phase 1b Study of this compound Plus Pembrolizumab After Hypofractionated Radiotherapy in Patients With Select Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Dazostinag experiments
Welcome to the technical support center for Dazostinag (TAK-676) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and inconsistencies in their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
I. Troubleshooting Guides & FAQs
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Question: We are observing high variability in Type I Interferon (IFN) induction across our in vitro cell culture experiments. What are the potential causes?
Answer: High variability in Type I IFN induction is a common challenge and can stem from several factors. This compound is a STING (Stimulator of Interferon Genes) agonist, and its activity is dependent on a functional STING pathway in your cells.[1][2][3]
Potential Causes and Troubleshooting Steps:
-
Cell Line Integrity and STING Expression:
-
STING Polymorphisms: Different cell lines may have STING variants (e.g., R232H) that can affect this compound binding and signaling. Ensure you have characterized the STING genotype of your cell lines.
-
STING Expression Levels: STING expression can vary between cell lines and even with passage number. Regularly validate STING expression using techniques like Western blot or qPCR.
-
Mycoplasma Contamination: Mycoplasma can activate innate immune pathways and interfere with STING signaling. Regularly test your cell cultures for mycoplasma contamination.
-
-
Reagent Handling and Stability:
-
This compound Storage and Preparation: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: The vehicle used to dissolve this compound can have its own effects. Always include a vehicle-only control in your experiments.
-
-
Experimental Conditions:
-
Cell Density: The density of your cell culture can influence the response to STING agonists. Standardize cell seeding density across all experiments.
-
Treatment Duration and Concentration: Create a detailed dose-response and time-course curve for your specific cell line to identify the optimal this compound concentration and treatment duration.
-
Question: Our in vivo tumor models are showing inconsistent tumor growth inhibition with this compound treatment. How can we improve reproducibility?
Answer: Inconsistent anti-tumor responses in vivo are multifactorial. This compound's efficacy is highly dependent on the tumor microenvironment (TME) and the host immune system.[3][4][5]
Potential Causes and Troubleshooting Steps:
-
Tumor Model Selection:
-
Immune Competence of Mice: this compound's mechanism relies on an intact immune system. Ensure you are using immunocompetent mouse strains (e.g., C57BL/6, BALB/c).
-
Tumor Cell Line: The immunogenicity of the tumor cell line is critical. "Cold" tumors with low immune infiltration may show a weaker response to this compound monotherapy.[3] Consider models with known sensitivity to immune checkpoint inhibitors.
-
-
Drug Administration:
-
Route of Administration: The route of administration (e.g., intravenous, intratumoral) will significantly impact drug exposure and immune activation. Ensure consistent administration technique.
-
Dosing and Schedule: Optimize the dosing and treatment schedule for your specific tumor model. Refer to preclinical studies for guidance on effective dose ranges.
-
-
Analysis of the Tumor Microenvironment (TME):
-
Baseline TME: Characterize the baseline immune infiltrate of your tumor model. Variability in myeloid and lymphoid cell populations can lead to inconsistent results.
-
Pharmacodynamic Markers: Monitor pharmacodynamic markers of STING activation in the TME, such as increased expression of IFN-stimulated genes (ISGs), chemokines (e.g., CXCL9, CXCL10), and infiltration of CD8+ T cells.[4][5]
-
II. Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Cell Line | STING Genotype | This compound EC50 (IFN-β Induction) | Key Observations | Reference |
| THP1-Dual™ | Wild-Type | ~0.07 µM | Potent induction of Type I IFN. | [1] |
| CT26 | Wild-Type | Not Reported | Used to evaluate STING pathway activation. | [1][2] |
| Neuroendocrine Tumor (NET) Cell Lines | Variable | No direct tumor-intrinsic effect. | Upregulation of MHC-I and PD-L1 in a STING-dependent manner in co-culture models. | [3] |
Table 2: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Interventions | Target Population | Key Adverse Events |
| NCT04420884 | I/II | This compound monotherapy and in combination with Pembrolizumab | Advanced or metastatic solid tumors | Fatigue, nausea, cytokine release syndrome |
| NCT04879849 | Ib | This compound, Pembrolizumab, and hypofractionated radiotherapy | Advanced NSCLC, TNBC, SCCHN | Fatigue, constipation, cough |
III. Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 5 x 10^5 cells/mL in a 96-well plate.
-
This compound Preparation: Prepare a 2x stock solution of this compound in the appropriate vehicle. Perform serial dilutions to create a dose-response curve.
-
Treatment: Add the this compound dilutions to the cells and incubate for 24 hours. Include a vehicle-only control.
-
Readout: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant as a reporter for IRF3-induced gene expression, following the manufacturer's protocol for the reporter cell line.
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
Protocol 2: In Vivo Murine Tumor Model
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 CT26 colon carcinoma cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy).
-
This compound Administration: Administer this compound intravenously at the predetermined dose and schedule.
-
Efficacy Endpoint: Monitor tumor volume until tumors reach the predetermined endpoint.
-
Pharmacodynamic Analysis: At selected time points, collect tumors and spleens for analysis of immune cell infiltration (flow cytometry, IHC) and gene expression (qPCR, RNAseq).
IV. Visualizations
Caption: this compound-mediated activation of the STING signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound disodium | TAK-676 | STING inhibitor | T cells | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Dazostinag
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of Dazostinag (TAK-676), a potent STING (Stimulator of Interferon Genes) agonist. By understanding and addressing these potential effects, researchers can ensure the validity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that acts as an agonist for the STING protein.[1][2] Activation of the STING signaling pathway triggers the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response.[2][3][4]
Q2: What are off-target effects and why are they a concern with small molecule agonists like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For this compound, this would involve interactions with molecules other than STING. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target STING activation. They can also contribute to cellular toxicity.
Q3: Are there known off-target interactions for this compound?
A3: Publicly available literature does not currently provide a specific, comprehensive profile of this compound's off-target interactions. While preclinical and clinical studies have established a safety profile, detailed screening against broad panels of kinases or other protein families are not yet published.[5][6] Therefore, it is crucial for researchers to empirically determine the potential for off-target effects within their specific experimental systems.
Q4: What are the general strategies to minimize potential off-target effects of this compound?
A4: To minimize the risk of off-target effects, researchers should:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration of this compound that elicits the desired on-target STING activation. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Employ control compounds: Include a structurally related but inactive compound as a negative control, if available. This helps to distinguish effects specific to STING agonism from those related to the chemical scaffold.
-
Utilize genetic knockdown/knockout: Employ techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of STING. If the experimental phenotype persists in the absence of STING, it is likely due to an off-target effect.
-
Orthogonal approaches: Confirm key findings using a different, structurally unrelated STING agonist to ensure the observed effects are truly due to STING pathway activation.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to troubleshooting experiments where off-target effects of this compound are suspected.
dot
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Table 1: Troubleshooting Scenarios
| Scenario | Potential Cause | Recommended Action |
| Phenotype observed at high concentrations but not at concentrations known to activate STING. | Off-target effect with lower affinity than for STING. | Determine the EC50 for STING activation (e.g., by measuring IFN-β production) and conduct experiments at or near this concentration. |
| This compound induces a response in a cell line that does not express STING. | Off-target effect. | Confirm the absence of STING expression via Western Blot or qPCR. Use this cell line as a negative control in parallel with STING-expressing cells. |
| A known STING-downstream event (e.g., IRF3 phosphorylation) is not observed, but another phenotype is present. | The observed phenotype is likely independent of STING activation and may be an off-target effect. | Use an orthogonal STING agonist to see if the primary phenotype is reproduced. If not, it is likely an off-target effect of this compound. |
| Inconsistent results are observed across different cell lines. | Cell-line specific expression of off-target proteins. | Characterize the expression levels of STING and other potential off-target candidates in the cell lines being used. |
Experimental Protocols for Off-Target Identification
Should the troubleshooting guide suggest a high probability of an off-target effect, the following advanced experimental protocols can be employed for identification.
Kinome Profiling
Objective: To identify unintended interactions of this compound with a broad panel of human kinases.
Methodology:
-
Assay Platform: Utilize a reputable service provider offering kinome scanning services (e.g., radiometric assay, mobility shift assay).
-
Compound Concentration: Screen this compound at one or more concentrations (e.g., 1 µM and 10 µM) to identify potential hits.
-
Data Analysis: The output is typically presented as percent inhibition of each kinase relative to a control. Hits are defined as kinases showing significant inhibition (e.g., >50% or >75% at a given concentration).
-
Follow-up: Apparent hits should be validated with dose-response assays to determine the IC50 value for each potential off-target kinase.
dot
Caption: Workflow for identifying off-target kinases.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of this compound to proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat cell lysates across a range of temperatures. Ligand-bound proteins are typically stabilized and will denature at a higher temperature.
-
Protein Separation: Separate soluble from aggregated proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve indicates direct target engagement.
dot
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
On-Target Signaling Pathway: STING
To differentiate between on-target and potential off-target effects, it is essential to be familiar with the canonical STING signaling pathway.
dot
Caption: The canonical STING signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. This compound sodium by Takeda Pharmaceutical for Non-Small Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 4. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Advancing immuno-oncology research with cellular assays | Drug Discovery News [drugdiscoverynews.com]
Dazostinag Combination Therapies: A Technical Support Center for Enhancing Therapeutic Index
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Dazostinag (TAK-676), a novel STING (Stimulator of Interferon Genes) agonist, particularly in the context of combination therapies. The information herein is intended to facilitate the optimization of experimental designs to improve the therapeutic index of this compound-based treatments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic STING agonist.[1] By activating the STING signaling pathway, it triggers the production of type I interferons and other pro-inflammatory cytokines.[1] This leads to the activation of innate immune cells, such as dendritic cells and macrophages, and subsequently enhances adaptive anti-tumor immunity by promoting the activation and tumor infiltration of CD8+ T cells.[2][3]
Q2: What are the most common adverse events observed with this compound in combination therapies?
A2: In clinical trials, particularly in combination with pembrolizumab, the most frequently reported treatment-emergent adverse events (TEAEs) include fatigue, nausea, cough, and headache.[4] Cytokine release syndrome (CRS), typically grade 1-2, has also been observed.[4][5] Other reported adverse events include anemia, lipase (B570770) increase, and thrombocytopenia.
Q3: How can I mitigate the risk of cytokine release syndrome (CRS) in my preclinical models?
A3: Preclinical studies suggest that premedication with agents like dexamethasone (B1670325) or anti-IL-6R antibodies can be a viable strategy to mitigate the risk of CRS without significantly compromising the anti-tumor efficacy of STING agonists.[6] These agents can help suppress the excessive release of pro-inflammatory cytokines.[6] Careful dose-escalation studies are also crucial to identify a therapeutic window that balances efficacy and toxicity.
Q4: What are the potential drug-drug interactions to consider when using this compound?
A4: While specific drug-drug interaction studies for this compound are not extensively published, it is important to consider the potential for interactions with drugs that modulate cytochrome P450 (CYP) enzymes, as many small molecule inhibitors are metabolized through this pathway.[7][8] Co-administration with potent inhibitors or inducers of CYP enzymes could alter the plasma concentration of this compound, potentially impacting its efficacy and safety profile.[8] Additionally, caution should be exercised when combining this compound with other immunosuppressive or immunostimulatory agents outside of the intended combination therapy.
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound disodium (B8443419) powder is typically stored at -20°C for long-term stability (up to 3 years).[1] Once in solvent, it should be stored at -80°C for up to one year.[1] For in vitro experiments, stock solutions are often prepared in DMSO. It is crucial to follow the manufacturer's specific instructions for reconstitution and storage to ensure the compound's integrity.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no STING pathway activation (e.g., low IFN-β induction) | 1. Low STING expression in the cell line: Not all cell lines express STING at sufficient levels. 2. Inefficient cytosolic delivery: this compound, like other cyclic dinucleotides, may have poor cell permeability. 3. Agonist degradation: The compound may have degraded due to improper storage or handling. 4. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. | 1. Verify STING expression: Confirm STING protein levels in your cell line via Western blot. Consider using a positive control cell line known to have a functional STING pathway (e.g., THP-1). 2. Use a transfection reagent: Employ a suitable transfection reagent to facilitate the delivery of this compound into the cytoplasm. 3. Ensure proper handling: Prepare fresh solutions of this compound for each experiment and minimize freeze-thaw cycles. 4. Perform a dose-response curve: Titrate this compound over a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and assay. |
| High cell toxicity or unexpected cell death | 1. Excessive STING activation: Overstimulation of the STING pathway can lead to apoptosis.[3] 2. Off-target effects: At high concentrations, the compound may have off-target cytotoxic effects. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Reduce this compound concentration: Lower the concentration of this compound used in the assay. 2. Perform a viability assay: Use a standard cell viability assay (e.g., MTT, MTS, or Calcein AM) to determine the cytotoxic profile of this compound in your cell line.[9][10][11] 3. Control for solvent effects: Ensure that the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically <0.5% for DMSO). |
| High variability between experimental replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in pipetting can lead to inconsistent this compound concentrations. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can alter the concentration of the compound. | 1. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to accurately count and seed cells. 2. Use a master mix: Prepare a master mix of your treatment solution to ensure consistency across replicates. 3. Avoid edge effects: Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. |
In Vivo Experimentation
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of anti-tumor efficacy | 1. Suboptimal dose or schedule: The dose or frequency of administration may not be sufficient to induce a robust anti-tumor immune response. 2. Tumor model resistance: The chosen tumor model may be inherently resistant to STING-mediated immunotherapy. 3. Poor drug delivery to the tumor: The compound may not be reaching the tumor microenvironment in sufficient concentrations. | 1. Optimize dose and schedule: Conduct dose-finding studies to determine the optimal therapeutic dose and administration schedule.[3] 2. Characterize the tumor model: Assess the expression of STING and other immune-related genes in your tumor model. Consider using a model known to be responsive to immune checkpoint inhibitors. 3. Evaluate pharmacokinetics: Measure the concentration of this compound in the plasma and tumor tissue to assess its biodistribution. |
| Excessive systemic toxicity (e.g., weight loss, lethargy) | 1. High dose: The administered dose may be above the maximum tolerated dose (MTD). 2. Cytokine storm: Systemic activation of the STING pathway can lead to a massive release of inflammatory cytokines.[12] | 1. Reduce the dose: Lower the dose of this compound administered. 2. Consider alternative delivery methods: Explore strategies to enhance tumor-targeted delivery, such as conjugation to a tumor-targeting antibody (Antibody-Drug Conjugate - ADC) to reduce systemic exposure and toxicity.[13] 3. Monitor cytokine levels: Measure plasma cytokine levels to assess the extent of systemic inflammation. |
Data Summary Tables
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound Pharmacokinetics and Pharmacodynamics
| Parameter | Value | Species/System | Notes |
| Terminal Half-life (t1/2) | 1.4 ± 0.75 hours | Human | At doses up to 14 mg.[4] |
| 2.4 hours | Rat | In liver tritosomes (as ADC payload).[14] | |
| EC50 (STING activation) | 0.068 nM | Human (THP-1 cells) | For the R232 variant of human STING (as ADC payload).[14] |
| IFN-γ Induction (in vivo) | 27-fold increase (median) | Human | At 5 mg dose.[4] |
| 49-fold increase (median) | Human | At 14 mg dose.[4] | |
| STING_19 Gene Signature Induction (in vitro) | 70-fold increase (median) | Human PBMCs | At 10 µM this compound.[12] |
| STING_19 Gene Signature Induction (in vivo) | 18-fold increase (median) | Human | At 14 mg dose (single agent).[12] |
| 55-fold increase | Mouse (syngeneic model) | At 1 mg/kg dose.[12] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound + Pembrolizumab (iintune-1 Study)
| Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |
| Fatigue | 40% | Not specified |
| Nausea | 27% | Not specified |
| Cough | 23% | Not specified |
| Headache | 20% | Not specified |
| Cytokine Release Syndrome (CRS) | 13% (all Grade 1-2) | 0% |
| Any TEAE | 100% | 37% |
| This compound-related TEAE | 80% | 13% |
Data from the dose expansion cohort 2A of the iintune-1 study (NCT04420884) in patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN).[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound.
Protocol 1: In Vitro STING Pathway Activation Assay
Objective: To determine the potency of this compound in activating the STING pathway in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
This compound (TAK-676)
-
Cell culture medium (e.g., RPMI-1640) with supplements (FBS, penicillin/streptomycin)
-
Transfection reagent (optional, for enhancing cytosolic delivery)
-
ELISA kit for human IFN-β
-
Western blot reagents (primary antibodies for phospho-STING (Ser366), phospho-IRF3 (Ser396), total STING, total IRF3, and a loading control like GAPDH or β-actin; secondary antibodies)
-
96-well and 6-well cell culture plates
-
Lysis buffer for protein extraction
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate for the ELISA assay and a 6-well plate for Western blotting at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
(Optional) Transfection: If using a transfection reagent, follow the manufacturer's protocol to complex this compound with the reagent before adding it to the cells.
-
Add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., cGAMP).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C and 5% CO2.
-
Sample Collection:
-
ELISA: Centrifuge the 96-well plate and collect the supernatant for IFN-β measurement.
-
Western Blot: Wash the cells in the 6-well plate with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Western Blot: Determine the protein concentration of the cell lysates. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies. Visualize the protein bands using a suitable detection method.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of this compound on cell viability and determine its cytotoxic concentration.
Materials:
-
Cancer cell line of interest
-
This compound (TAK-676)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, MTS, or Calcein AM/EthD-1)[11]
-
96-well cell culture plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Add the this compound dilutions to the cells. Include a vehicle control and a positive control for cell death (e.g., Saponin).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding the assay reagent to the wells and incubating for a specific period.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Visualizations
Signaling Pathway
References
- 1. This compound disodium | TAK-676 | STING inhibitor | T cells | TargetMol [targetmol.com]
- 2. A Study of this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 3. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. TAK-676 + Pembrolizumab for Metastatic Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Clinically relevant drug interactions with multikinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 12. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Dazostinag Target Engagement In Vivo: A Comparative Guide to CETSA and Alternatives
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating in vivo target engagement of Dazostinag, a novel STING (Stimulator of Interferon Genes) agonist, with alternative methodologies. Experimental protocols and supporting data are presented to aid in the selection of the most appropriate target validation strategy.
This compound (TAK-676) is a systemically delivered STING agonist that has shown promise in activating innate and adaptive immune responses against tumors in preclinical models and is currently under investigation in clinical trials for various advanced solid tumors.[1][2] The mechanism of action of this compound involves the direct binding to and activation of STING, a transmembrane protein in the endoplasmic reticulum. This binding event triggers a conformational change in the STING protein, leading to downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines.[3][4][5] Verifying that this compound effectively engages with STING in a complex in vivo environment is paramount for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and for determining optimal dosing regimens.
The Role of CETSA in Validating this compound's In Vivo Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a drug's binding to its target protein in a native physiological context, including within cells, tissues, and whole organisms. The fundamental principle of CETSA is that the binding of a ligand, such as this compound, to its target protein, STING, can alter the protein's thermal stability. This change in stability can be quantified by heating the biological sample to various temperatures and then measuring the amount of soluble (un-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the drug indicates target engagement.
Recent advancements in CETSA, particularly when coupled with high-throughput detection methods like mass spectrometry (CETSA-MS), have enabled proteome-wide analysis of drug-target interactions, offering insights into both on-target engagement and potential off-target effects.[6][7][8][9][10] Notably, a high-throughput CETSA assay has been successfully developed for STING agonists, demonstrating a significant thermal stabilization of the STING protein upon agonist binding.[11]
This compound's Signaling Pathway and CETSA Workflow
The following diagrams illustrate the STING signaling pathway activated by this compound and a generalized experimental workflow for validating its in vivo target engagement using CETSA.
Comparative Analysis of Target Engagement Methodologies
While CETSA offers a direct and physiologically relevant measure of target engagement, other techniques can also provide valuable insights. The choice of method often depends on the specific research question, available resources, and the stage of drug development.
| Method | Principle | Advantages for this compound | Limitations | Typical Throughput |
| CETSA (Cellular Thermal Shift Assay) | Ligand binding alters the thermal stability of the target protein. | - Direct, label-free detection of target engagement in vivo.- Applicable to various tissues (tumor, spleen, PBMCs).- CETSA-MS allows for off-target profiling. | - Requires a specific antibody for Western Blot or access to mass spectrometry.- Not all ligand binding events result in a thermal shift. | Low (Western Blot) to High (CETSA-MS) |
| SPROX (Stability of Proteins from Rates of Oxidation) | Ligand binding protects the target protein from chemical denaturation and subsequent oxidation. | - Provides information on protein stability and conformational changes.- Can be performed in complex biological mixtures. | - Indirect measure of target binding.- Can be technically complex. | Low to Medium |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolytic degradation. | - Simple and cost-effective.- Does not require specialized equipment. | - Less quantitative than CETSA.- Prone to artifacts from non-specific protein protection. | Low |
| LiP-SMap (Limited Proteolysis-Small Molecule Mapping) | Ligand binding alters the proteolytic cleavage pattern of the target protein. | - Can identify the binding site of the drug.- Provides structural information about the drug-target interaction. | - Requires mass spectrometry.- Data analysis can be complex. | Low |
| NanoBRET™/HiBiT | Ligand binding induces a change in bioluminescence resonance energy transfer (BRET) or protein complementation. | - High-throughput and quantitative.- Can be performed in live cells. | - Requires genetic modification of the target protein (fusion tags).- May not be suitable for in vivo tissue analysis. | High |
Experimental Protocols
In Vivo CETSA Protocol for this compound (Hypothetical)
This protocol is adapted from established in vivo CETSA procedures and tailored for the analysis of this compound's engagement with STING.[12][13][14]
1. Animal Dosing and Tissue Collection:
-
Administer this compound intravenously to tumor-bearing mice at various doses and time points.
-
At the designated time points, euthanize the mice and immediately collect tumors, spleens, and peripheral blood for PBMC isolation.
2. Sample Preparation:
-
Tumors and Spleens: Homogenize tissues in ice-cold PBS supplemented with protease and phosphatase inhibitors.
-
PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Determine the protein concentration of the lysates and normalize all samples.
3. Thermal Shift Assay:
-
Aliquot the lysates into PCR tubes or a 96-well plate.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes), followed by immediate cooling on ice.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Analysis of Soluble STING:
-
Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against STING, followed by a secondary antibody.
-
Detect the signal and quantify the band intensities.
-
-
Mass Spectrometry (CETSA-MS):
-
Prepare the supernatant for proteomic analysis (e.g., digestion, TMT labeling).
-
Analyze the samples by LC-MS/MS to identify and quantify thousands of proteins, including STING.
-
6. Data Analysis:
-
Plot the relative amount of soluble STING as a function of temperature for each treatment group.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
A positive thermal shift (ΔTm) in the this compound-treated groups compared to the vehicle control indicates target engagement.
Alternative Method: NanoBRET™ Target Engagement Assay (In Vitro)
This protocol provides a high-throughput alternative for assessing target engagement in a cellular context.
1. Cell Line Generation:
-
Create a stable cell line expressing STING fused to a NanoLuc® luciferase tag.
2. Assay Setup:
-
Seed the engineered cells in a 96- or 384-well plate.
-
Add a cell-permeable fluorescent tracer that binds to STING.
-
Add varying concentrations of this compound.
3. BRET Measurement:
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal, which is the ratio of the tracer emission to the luciferase emission.
4. Data Analysis:
-
A decrease in the BRET signal with increasing concentrations of this compound indicates that the drug is displacing the fluorescent tracer and engaging with STING.
-
Calculate the IC50 value to determine the potency of target engagement.
Conclusion
Validating the in vivo target engagement of this compound is essential for its continued development as a promising cancer immunotherapy. CETSA stands out as a robust and physiologically relevant method for directly measuring the interaction between this compound and STING in preclinical models. Its adaptability to various tissue types and the potential for proteome-wide analysis with CETSA-MS provide a comprehensive understanding of the drug's behavior in a complex biological system. While alternative methods like NanoBRET™ offer higher throughput for in vitro screening, CETSA provides invaluable in vivo data that can bridge the gap between preclinical findings and clinical outcomes. The selection of the most appropriate target engagement assay will ultimately depend on the specific scientific questions being addressed and the resources available to the research team.
References
- 1. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 2. A Study of this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 3. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elrig.org [elrig.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Predicting Dazostinag Treatment Response: A Comparative Guide to Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, currently under clinical investigation for the treatment of advanced solid tumors.[1][2] Activation of the STING pathway in the tumor microenvironment initiates a cascade of innate and adaptive immune responses, leading to the production of type I interferons (IFNs) and subsequent activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes.[1][3] This guide provides a comparative overview of biomarker strategies for predicting treatment response to this compound, with a focus on experimental data and methodologies.
This compound: Mechanism of Action and Clinical Development
This compound is being evaluated as a single agent and in combination with the anti-PD-1 immune checkpoint inhibitor pembrolizumab (B1139204) in the Phase 1/2 iintune-1 clinical trial (NCT04420884) for patients with advanced or metastatic solid tumors, including head and neck squamous cell carcinoma (HNSCC) and colorectal cancer (CRC).[4][5] Emerging data from this trial have demonstrated a manageable safety profile and encouraging preliminary efficacy.[6]
Signaling Pathway of this compound
This compound activates the STING pathway, leading to a pro-inflammatory tumor microenvironment and anti-tumor immunity.
Caption: this compound-induced STING signaling pathway.
Biomarkers for Predicting this compound Response
Several potential biomarkers are being investigated to predict and monitor the response to this compound treatment. These can be broadly categorized into pharmacodynamic markers of STING activation and markers of the resulting anti-tumor immune response.
Pharmacodynamic Biomarkers: The STING_19 Gene Signature
A key pharmacodynamic biomarker developed for this compound is a 19-gene RNA sequencing (RNASeq) signature, termed "STING_19".[5] This signature was developed by treating peripheral blood mononuclear cells (PBMCs) from healthy donors with this compound ex vivo and identifying a network of biologically connected genes that showed a significant dose-dependent response.[5] Of the 19 genes, 17 are involved in the interferon pathway, underscoring the on-target effect of this compound.[5]
Table 1: STING_19 Gene Signature Induction
| This compound Concentration (µM) | Median Fold Increase in STING_19 Signature |
| 10 | 70-fold |
Data from ex vivo treatment of human PBMCs.[5]
Immune Response Biomarkers
The activation of the STING pathway by this compound is expected to lead to an influx of immune cells into the tumor microenvironment. Therefore, monitoring changes in immune cell populations and their activation status can serve as a predictive biomarker.
Table 2: Immune Cell Infiltration and Activation
| Biomarker | Method | Observation |
| CD8+ T-cell infiltration | Immunohistochemistry (IHC) | Enhanced T-cell infiltration in tumor biopsies at this compound doses ≥5 mg.[4] |
| IFN-γ expression | RNA-sequencing | Dose-responsive induction of IFN-γ, with a median 49-fold increase at 14 mg this compound.[4] |
| Circulating cytokines/chemokines | Immunoassay | Dose-dependent induction of cytokine responses.[4] |
Comparison with Other STING Agonists
Several other STING agonists are in clinical development, offering a landscape for comparison. While direct head-to-head clinical data is limited, preclinical and early clinical findings provide some insights.
Table 3: Comparison of STING Agonists in Development
| STING Agonist | Developer | Route of Administration | Key Clinical Trial Findings/Status |
| This compound (TAK-676) | Takeda | Intravenous | Phase 1/2 (iintune-1) ongoing; ORR of 34% in HNSCC expansion cohort.[6] |
| ADU-S100 (MIW815) | Aduro/Novartis | Intratumoral | Phase 1/2 trials showed limited single-agent activity; development discontinued.[7] |
| MK-2118 | Merck | Intratumoral, Subcutaneous | Phase 1 trial (NCT03249792) in combination with pembrolizumab; results not yet fully disclosed.[6] |
| SB 11285 | Spring Bank | Intravenous | Preclinical data showed significant tumor growth inhibition.[8] |
| E7766 | Eisai | Intravenous | Phase 1 trial (NCT04144140) ongoing in advanced solid tumors. |
Preclinical studies have suggested potential differences in potency and efficacy between various STING agonists. For instance, in murine tumor models, the investigational agent BMS-986301 demonstrated a higher rate of tumor regression compared to ADU-S100.[7]
Comparison with Standard of Care
The clinical development of this compound is focused on patient populations with advanced solid tumors, often after progression on standard therapies. A comparison with the current standard of care (SOC) provides context for its potential clinical utility.
Table 4: Standard of Care for Relevant Patient Populations
| Cancer Type | Line of Therapy | Standard of Care (per NCCN Guidelines) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | First-line (metastatic/recurrent) | Pembrolizumab monotherapy (for PD-L1 CPS ≥1) or Pembrolizumab + Platinum + 5-FU. |
| Colorectal Cancer (CRC) | Third-line (metastatic) | Regorafenib or Trifluridine/Tipiracil. For dMMR/MSI-H tumors, Nivolumab or Pembrolizumab.[4][6] |
Experimental Protocols
STING_19 Gene Signature Development Workflow
Caption: Workflow for the development of the STING_19 gene signature.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Treatment: PBMCs were treated ex vivo with a vehicle control or varying concentrations of this compound (0.33-10 µM) for 6 hours.[5]
-
RNA Extraction and Sequencing: Total RNA was extracted from the treated cells and subjected to RNA sequencing to obtain whole-transcriptome data.
-
Data Analysis: Protein-coding genes were filtered based on expression levels and low variance. A dose-response mixed model was used to identify genes with a significant response to this compound (FDR ≤ 0.05 and fold change ≥ 1.5 at 0.33 µM).[5]
-
Network Analysis: Genes with a significant dose-response were subjected to network analysis to identify biologically connected gene networks.
-
Signature Identification: A 19-gene network with a robust and significant response to this compound was identified and designated as the STING_19 signature.[5]
Immunohistochemistry (IHC) for CD8+ T-cell Infiltration
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Peroxidase Block: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.
-
Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for CD8 (e.g., clone C8/144B) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate for visualization.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Analysis: The density of CD8+ T-cells within the tumor microenvironment is quantified by a pathologist or using digital image analysis software.
Conclusion
The discovery and validation of predictive biomarkers are paramount for the successful clinical development of novel cancer immunotherapies like this compound. The STING_19 gene signature represents a promising pharmacodynamic biomarker that confirms the on-target activity of this compound. Furthermore, monitoring the immune response within the tumor microenvironment, particularly the infiltration of CD8+ T-cells, provides a more direct measure of the desired anti-tumor effect. As more data from ongoing clinical trials become available, a multi-faceted biomarker approach, integrating pharmacodynamic and immune response markers, will likely be essential for identifying patients who will derive the most benefit from this compound therapy. Continued research and head-to-head comparisons with other STING agonists will further refine our understanding of the optimal use of this emerging class of cancer therapeutics.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Evaluating Dazostinag: An Immunological Perspective on Efficacy and Memory Response in Oncology
An Important Clarification on "Memory Response" : Initial analysis of "Dazostinag" (also known as TAK-676) reveals that while the term "memory response" is associated with this investigational drug, it pertains to immunological memory , specifically the generation of a lasting T-cell immunity against cancer cells.[1] Current scientific literature and ongoing clinical trials do not support the evaluation of this compound for cognitive enhancement or memory improvement in a neurological context. This guide, therefore, focuses on the long-term efficacy and immunological memory response of this compound within its designated therapeutic area: oncology.
This compound is an investigational STimulator of INterferon Genes (STING) agonist designed for the treatment of advanced or metastatic solid tumors.[2][3][4][5] It is currently undergoing Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other anti-cancer agents like the checkpoint inhibitor pembrolizumab (B1139204).[2][6]
Mechanism of Action: The STING Pathway
This compound functions by activating the STING pathway, a critical component of the innate immune system.[1][7] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[8][9] This process involves the recruitment and activation of dendritic cells, natural killer (NK) cells, and cytotoxic T-cells within the tumor microenvironment.[9] Preclinical studies have shown that this compound can induce dose-dependent activation of the STING signaling pathway and type I IFNs in both murine and human cell lines.[9]
Below is a diagram illustrating the signaling pathway activated by this compound.
Long-Term Efficacy and Clinical Data
The long-term efficacy of this compound is currently being evaluated in clinical trials. The primary endpoints of these studies are safety, tolerability, and anti-tumor activity.[10] Available data from early-phase trials indicate a manageable safety profile and preliminary signs of efficacy.[11]
| Metric | This compound (Monotherapy & Combination Therapy) | Source |
| Indications | Advanced or metastatic solid tumors, including non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and squamous-cell carcinoma of the head and neck (SCCHN). | [2][10] |
| Common Adverse Events | Fatigue, nausea, cytokine release syndrome (CRS) (generally low-grade and manageable), chills, diarrhea, arthralgia, and myalgia. | [10][11] |
| Preliminary Efficacy | Early clinical responses, including complete and partial responses, have been observed, particularly in combination with pembrolizumab. | [11] |
| Immunological Response | Induction of Type 1 IFN signaling, shift of macrophages to a pro-inflammatory phenotype, and enrichment of cytotoxic T-cells in the tumor microenvironment. | [9][12] |
Comparison with Alternatives
As this compound is an immuno-oncology agent, a direct comparison to cognitive enhancers is not scientifically relevant. A more appropriate comparison is with other cancer therapies that modulate the immune system.
| Drug Class | Mechanism of Action | Examples | Role in Cancer Therapy |
| STING Agonists | Activate the STING pathway to induce an innate immune response against tumors. | This compound (TAK-676) | Investigational; aims to turn "cold" tumors (with low immune cell infiltration) into "hot" tumors more susceptible to immune attack.[8] |
| Checkpoint Inhibitors | Block proteins (like PD-1/PD-L1) that prevent the immune system from attacking cancer cells. | Pembrolizumab, Nivolumab | Standard of care for various cancers; releases the "brakes" on the immune system. |
| Cholinesterase Inhibitors | Increase levels of acetylcholine, a neurotransmitter involved in memory and learning. | Donepezil, Rivastigmine | Used to manage symptoms of Alzheimer's disease and other dementias.[13][14][15] |
| NMDA Receptor Antagonists | Regulate the activity of glutamate, another neurotransmitter important for learning and memory. | Memantine | Used for moderate-to-severe Alzheimer's disease.[13][15] |
Experimental Protocols
The evaluation of this compound involves a range of preclinical and clinical methodologies to assess its safety, mechanism of action, and efficacy.
Preclinical Evaluation Workflow
Clinical Trial Protocol: Phase 1/2 (e.g., NCT04420884)
-
Study Design : An open-label, dose-escalation, and dose-expansion Phase 1/2 study.[2][4]
-
Population : Adults with advanced or metastatic solid tumors.[2]
-
Phases :
-
Primary Outcome Measures :
-
Incidence of Treatment-Emergent Adverse Events (TEAEs).
-
Number of participants with Dose-Limiting Toxicities (DLTs).[3]
-
-
Secondary Outcome Measures :
-
Overall Response Rate (ORR).
-
Disease Control Rate (DCR).
-
Duration of Response (DOR).
-
Time to Response (TTR).[3]
-
-
Methodology : Participants receive intravenous infusions of this compound at escalating doses. In combination arms, pembrolizumab is administered at a standard dose. Treatment continues until disease progression or unacceptable toxicity.[3][6] The total study duration is approximately 68 months.[2]
References
- 1. This compound disodium | TAK-676 | STING inhibitor | T cells | TargetMol [targetmol.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 4. A Study of this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 5. UCSD Solid Neoplasms Trial → this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors [clinicaltrials.ucsd.edu]
- 6. TAK-676 + Pembrolizumab for Metastatic Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1b Study of this compound Plus Pembrolizumab After Hypofractionated Radiotherapy in Patients With Select Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medications for memory loss, cognition, dementia, and more [medicalnewstoday.com]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
Dazostinag's Impact on the Tumor Microenvironment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dazostinag (TAK-676), a systemically delivered STING (Stimulator of Interferon Genes) agonist, and its impact on the tumor microenvironment (TME). This compound is designed to activate the innate immune system, leading to a cascade of anti-tumor responses. Its performance will be compared with other STING agonists that have entered clinical development, supported by available experimental data.
Introduction to this compound and STING Agonism
This compound is a novel, synthetic cyclic dinucleotide STING agonist.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of viral infection or cellular damage.[3] Activation of STING in immune cells, particularly dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, promotes the recruitment and activation of various immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[4][5] this compound has been shown in preclinical models to activate dendritic cells, NK cells, and T cells, leading to anti-tumor responses.[1][2]
Comparative Analysis of this compound and Other STING Agonists
While direct head-to-head studies are limited, a comparative analysis can be drawn from individual preclinical and clinical trial data for this compound and other notable STING agonists such as ADU-S100 (MIW815) and MK-1454.
This compound (TAK-676): this compound, optimized for systemic delivery, has demonstrated the ability to induce type I IFN signaling and remodel the TME in human tumors.[1][6] Studies have shown that this compound promotes a pro-inflammatory environment characterized by the recruitment of cytotoxic T cells and a shift in macrophage polarization from an immune-suppressive M2 phenotype to a pro-inflammatory M1 phenotype.[1][6] In combination with chemotherapy, this compound has been shown to enhance cellular apoptosis in the TME.[1][6] Clinical trial data indicates that this compound, both as a single agent and in combination with pembrolizumab (B1139204), enhances anti-tumor immune cell activity and CD8+ T-cell tumor infiltration.[7]
ADU-S100 (MIW815): ADU-S100 is a synthetic cyclic dinucleotide that was one of the first STING agonists to enter clinical trials. Preclinical studies showed that intratumoral injection of ADU-S100 led to the induction of tumor-specific CD8+ T cells and enhanced the efficacy of immune checkpoint inhibitors. However, in clinical trials, ADU-S100 demonstrated limited single-agent activity, with only one confirmed partial response in its first-in-human trial. Combination trials with checkpoint inhibitors also did not show substantial anti-tumor activity, leading to the discontinuation of its development.
MK-1454: MK-1454 is another synthetic CDN STING agonist. In a phase 1 trial, as a monotherapy, it did not produce any complete or partial responses. However, when combined with pembrolizumab, a response rate of 24% was observed, with a significant reduction in the size of both injected and non-injected lesions, suggesting a systemic anti-tumor effect.
Comparative Insights: While all three agents activate the STING pathway, their clinical outcomes have varied. This compound's development for systemic administration is a key differentiator, potentially allowing for the treatment of metastatic disease more effectively than intratumorally injected agents. The promising early clinical data for this compound in combination with pembrolizumab, particularly the observed enhancement of T-cell infiltration, suggests a potent immunomodulatory effect on the TME.[7] The limited success of ADU-S100 highlights the challenges in translating preclinical efficacy to clinical benefit for STING agonists. The abscopal responses seen with MK-1454 in combination with pembrolizumab underscore the potential of STING agonism to induce systemic anti-tumor immunity.
Data Presentation
Table 1: Comparative Effects of STING Agonists on Tumor Microenvironment
| Feature | This compound (TAK-676) | ADU-S100 (MIW815) | MK-1454 |
| Mechanism | Systemic STING Agonist | Intratumoral STING Agonist | Intratumoral STING Agonist |
| Immune Cell Infiltration | Increased CD8+ T cell infiltration.[7] | Induced tumor-specific CD8+ T cells in preclinical models. | Inferred systemic immune activation from abscopal effects. |
| Macrophage Polarization | Shift from M2 to M1 phenotype.[1][6] | Data not readily available in clinical studies. | Data not readily available in clinical studies. |
| Cytokine Production | Induction of Type I IFN signaling.[1][6] | Preclinically shown to induce IFN-β. | Inferred induction of systemic cytokines. |
| Clinical Activity (Single Agent) | Under investigation. | Limited (1 partial response in Phase 1). | No objective responses in Phase 1. |
| Clinical Activity (Combination with Anti-PD-1) | Encouraging early results with pembrolizumab. | Discontinued due to lack of substantial activity. | 24% response rate with pembrolizumab. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments.
Multiplex Immunohistochemistry (IHC) for Immune Cell Profiling in Tumor Tissues
Objective: To identify and quantify different immune cell populations within the tumor microenvironment.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Blocking: Sections are blocked with a protein block solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a panel of primary antibodies targeting immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD68 for macrophages, CD163 for M2 macrophages, FoxP3 for regulatory T cells).
-
Secondary Antibody and Detection: A tyramide signal amplification (TSA)-based method is used for sequential detection of multiple markers on the same slide. Each primary antibody is followed by a corresponding HRP-conjugated secondary antibody and a specific fluorophore-conjugated tyramide.
-
Antibody Stripping: After each round of staining, the slide is treated with a stripping agent to remove the primary and secondary antibodies before the next round of staining.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slide is mounted with a coverslip.
-
Imaging and Analysis: Slides are scanned using a multispectral imaging system. Image analysis software is used to quantify the number and density of different immune cell populations and their spatial relationships within the tumor.
Flow Cytometry for T-Cell Activation and Phenotyping
Objective: To quantify T-cell populations and assess their activation state in tumor and peripheral blood.
Protocol:
-
Single-Cell Suspension: Fresh tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension. Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by density gradient centrifugation.
-
Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, PD-1, TIM-3, LAG-3).
-
Viability Staining: A viability dye is included to exclude dead cells from the analysis.
-
Intracellular Staining (Optional): For intracellular markers like Ki-67 (proliferation) or IFN-γ (cytokine production), cells are fixed and permeabilized before staining with specific antibodies.
-
Data Acquisition: Samples are run on a multi-color flow cytometer.
-
Data Analysis: Flow cytometry data is analyzed using appropriate software to gate on specific cell populations and quantify the expression of markers of interest.
Spatial Transcriptomics for Gene Expression Analysis in the TME
Objective: To analyze gene expression profiles within the spatial context of the tumor microenvironment.
Protocol:
-
Tissue Preparation: Fresh frozen tumor tissue is sectioned and placed on a spatially barcoded slide.
-
Staining and Imaging: The tissue section is stained (e.g., H&E) and imaged to visualize the morphology.
-
Permeabilization and RNA Capture: The tissue is permeabilized to release mRNA, which is then captured by the spatially barcoded oligonucleotides on the slide.
-
Reverse Transcription and Library Preparation: The captured mRNA is reverse transcribed into cDNA, and sequencing libraries are prepared.
-
Sequencing: The libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing data is aligned with the tissue image to map gene expression to specific locations within the tumor. This allows for the identification of gene expression patterns associated with different regions of the TME, such as the tumor core, invasive margin, and surrounding stroma.
Mandatory Visualization
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: Experimental workflow for TME analysis.
References
- 1. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjoncology.com [vjoncology.com]
Safety Operating Guide
Safe Disposal of Dazostinag: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Dazostinag are paramount to ensuring laboratory safety and regulatory compliance. this compound (also known as TAK-676) is an agonist of the stimulator of interferon genes (STING) protein and exhibits antineoplastic activity.[1] As with all antineoplastic agents, this compound should be handled with care due to its potential health hazards, which may include mutagenicity, teratogenicity, or carcinogenicity.[2] Adherence to established safety protocols is essential to minimize exposure risks.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, synthesized from general guidelines for antineoplastic and other hazardous drugs. It is crucial to consult your institution's specific safety data sheets (SDS) and standard operating procedures (SOPs), as these may contain additional or superseding information.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to be familiar with its potential hazards. Laboratory personnel must read the relevant Safety Data Sheet (SDS) to understand the risks and the necessary precautions to mitigate them.[2]
Personal Protective Equipment (PPE):
To prevent direct skin contact and inhalation of aerosolized particles, the following PPE should be worn when handling this compound:
-
Gloves: Double chemotherapy gloves are required for maximum protection.[2] The outer glove should be changed immediately if contaminated.[3]
-
Gown: A protective, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[3][4]
-
Eye Protection: Safety goggles or a face shield should be used where there is a potential for eye contact.[4]
-
Respiratory Protection: For spills or procedures that may generate aerosols, a respirator mask may be necessary.[3]
All preparation of this compound should be conducted within a ducted biosafety cabinet to further minimize exposure risks.[3]
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must follow strict protocols for hazardous waste management. Both federal and state laws regulate the disposal of such wastes, often referred to as "RCRA-regulated" wastes.[2]
1. Waste Segregation:
Proper segregation of waste at the point of generation is critical. Do not mix this compound waste with other laboratory waste streams.[2]
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining, such as empty vials, gloves, gowns, and absorbent pads, should be disposed of in designated yellow chemotherapy waste containers.[5]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, including partially full vials, syringes, or IV bags, must be disposed of as hazardous chemical waste in special black "Bulk" waste containers.[2]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.[3][6] If a syringe contains residual drug (even as little as 0.1 ml), it must be disposed of in a black "Bulk" waste container, not a sharps container.[2]
2. Container Management:
-
All waste containers must be clearly labeled as "Chemotherapy Waste" or "Hazardous Waste" and include the specific name of the agent (this compound).[2]
-
Containers should be sealed when not in use and when they are three-quarters full to prevent spills and overfilling.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Disposal of Contaminated Materials:
-
PPE: All disposable PPE used while handling this compound should be considered contaminated and disposed of in the yellow trace chemotherapy waste container.[2]
-
Spills: In the event of a spill, immediately restrict access to the area. Small spills (less than 5 ml) can be cleaned by personnel wearing appropriate PPE.[3] Use absorbent pads to wipe up liquids, then clean the area with a detergent solution followed by water.[3][4] All materials used for spill cleanup must be disposed of as bulk chemotherapy waste.[3]
-
Unused/Expired Product: Any unused or expired this compound must be disposed of as hazardous chemical waste in a black "Bulk" waste container.[2]
4. Final Disposal:
Once waste containers are full, they must be collected by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor for final disposal, which is typically incineration for chemotherapy waste.[5]
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not publicly available, the following table summarizes the general classification and disposal of chemotherapy waste.
| Waste Type | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the drug by weight (e.g., empty vials, gloves, gowns, tubing).[2] | Yellow leak-proof, puncture-resistant container labeled "Chemotherapy Waste".[5] |
| Bulk Waste | Items contaminated with more than 3% of the drug by weight (e.g., partially used vials, spill cleanup materials).[2] | Black RCRA hazardous waste container.[2] |
| Contaminated Sharps | Needles, syringes, etc., used in the administration of the drug. | Yellow puncture-resistant sharps container labeled "Chemo Sharps".[5] |
| Unused/Expired Drug | Pure drug substance or solutions that are no longer needed or have expired. | Black RCRA hazardous waste container.[2] |
Experimental Protocols and Signaling Pathways
Currently, there are no publicly available, detailed experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on established best practices for the disposal of antineoplastic agents.
Signaling Pathway Activated by this compound:
This compound is an agonist of the STING (Stimulator of Interferon Genes) pathway. Activation of STING is a critical component of the innate immune response. The pathway is initiated when cyclic GMP-AMP synthase (cGAS) detects cytosolic double-stranded DNA (dsDNA) and produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum (ER). Upon activation, STING translocates from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory cytokines, leading to an anti-tumor immune response.
Mandatory Visualizations
Caption: this compound Disposal Workflow Diagram.
Caption: this compound's Mechanism via STING Pathway.
References
Essential Safety and Logistical Information for Handling Dazostinag
Disclaimer: This document provides guidance on the safe handling of Dazostinag based on its classification as a potent, physiologically active STING agonist with antineoplastic properties. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Therefore, these recommendations are derived from best practices for handling cytotoxic and potent research compounds. Researchers must consult their institution's safety office and a qualified safety professional before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Compound Receipt and Storage | - One pair of chemotherapy-rated nitrile gloves[1] |
| Weighing and Reconstituting (in a certified chemical fume hood or biological safety cabinet) | - Double chemotherapy-rated nitrile gloves (outer glove over gown cuff)[1][2] - Disposable gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material[1] - Safety glasses with side shields or a full-face shield[1][3] - NIOSH-approved N95 respirator or higher[1][3] |
| In Vitro and In Vivo Dosing | - Double chemotherapy-rated nitrile gloves[2] - Disposable, fluid-resistant gown[3] - Safety glasses with side shields[3] |
| Waste Disposal | - Double chemotherapy-rated nitrile gloves[2] - Disposable gown[3] - Safety glasses with side shields[3] |
| Spill Cleanup | - Double chemotherapy-rated nitrile gloves (industrial thickness, >0.45mm, may be required for large spills)[4] - Disposable, fluid-resistant gown[3] - Full-face shield and splash goggles[1] - NIOSH-approved N95 respirator or higher (a higher level of respiratory protection may be necessary depending on the spill size and volatility of the solvent)[3] |
Operational Plans
-
Preparation:
-
All handling of this compound powder should be performed in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of the powder.
-
Before starting work, ensure that a chemical spill kit is readily accessible.
-
Prepare all necessary materials and equipment in the hood to minimize traffic in and out of the containment area.
-
-
Weighing and Reconstitution:
-
Wear the appropriate PPE as outlined in the table above.
-
Use a dedicated set of spatulas and weighing papers for this compound.
-
To avoid generating dust, handle the powder gently.
-
When reconstituting, slowly add the solvent to the vial containing the this compound powder to minimize aerosolization.
-
-
Administration:
-
When administering this compound in a research setting, use appropriate PPE to protect against splashes and spills.
-
Employ safe needle practices to prevent accidental needlestick injuries.
-
This compound and all materials contaminated with it should be treated as cytotoxic waste.
-
Segregation:
-
Waste Containers:
-
Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[3] These containers are often color-coded (e.g., purple or yellow with a cytotoxic symbol) for easy identification.[3][6]
-
Sharps contaminated with this compound (needles, syringes) must be disposed of in a designated cytotoxic sharps container.[3]
-
-
Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[6]
-
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
-
Emergency Procedures: Spill Cleanup
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the entire laboratory and contact your institution's emergency response team.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
If a flammable solvent is involved, eliminate all sources of ignition.
-
-
Don Appropriate PPE:
-
Wear the appropriate PPE for spill cleanup as detailed in the PPE table.
-
-
Contain the Spill:
-
Clean the Spill:
-
Use a chemical spill kit to absorb the spilled material.
-
Place all contaminated materials (absorbent pads, paper towels, etc.) into a designated cytotoxic waste container.
-
-
Decontaminate the Area:
-
Once the visible spill has been cleaned, decontaminate the area with an appropriate cleaning solution (e.g., a detergent solution followed by a rinse with water), as recommended by your institution's safety protocols.
-
Place all decontamination materials into the cytotoxic waste container.
-
-
Dispose of Waste:
-
Seal the cytotoxic waste container and label it as "Spill Debris" with the name of the chemical.
-
Arrange for disposal through your institution's hazardous waste program.
-
-
Report the Incident:
-
Report the spill to your supervisor and your institution's environmental health and safety office.
-
This compound Mechanism of Action: STING Signaling Pathway
This compound is a STING (Stimulator of Interferon Genes) agonist.[4] It activates the STING signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.[8]
References
- 1. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective STING Activation in Intratumoral Myeloid Cells via CCR2-Directed Antibody–Drug Conjugate TAK-500 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 6. m.youtube.com [m.youtube.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
